UF-17 HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H27ClN2O |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1 |
InChI Key |
PCJJKYBAUYPLNN-QNBGGDODSA-N |
SMILES |
CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UF-17 HCl, UF-17 hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of UF-17 HCl: A Substance Shrouded in Scientific Mystery
For Researchers, Scientists, and Drug Development Professionals
UF-17 HCl is a synthetic compound that has emerged in forensic and research settings. Despite its structural similarities to known psychoactive substances, a comprehensive understanding of its mechanism of action remains elusive. This technical guide consolidates the currently available information, or lack thereof, regarding this compound and its analogue, Furanyl UF-17, to provide a clear perspective for the scientific community.
Introduction: An Analytical Standard with an Unknown Profile
This compound is primarily classified and sold as an analytical reference standard. Its synthesis is linked to antidepressant drug discovery programs by the pharmaceutical company Upjohn. The designation "UF-17" was reportedly assigned by Cayman Chemical, reflecting its structural resemblance to synthetic opioids like U-47700 and fentanyl. However, it is crucial to note that despite these structural similarities, there is a significant lack of documented receptor-binding data or pharmacological activity for this compound.
The Analogue: Furanyl UF-17
Much of the limited discussion surrounding this compound involves its analogue, Furanyl UF-17. This compound has been detected in illicit drug markets and is also considered a novel psychoactive substance (NPS). Like its parent compound, there is a dearth of formal scientific studies on its pharmacological effects.
The Question of Mechanism of Action: A Gap in Scientific Knowledge
A thorough review of publicly available scientific literature reveals a critical absence of data on the mechanism of action of this compound. Key experimental data required to elucidate its pharmacological profile, such as receptor binding affinities and functional assay results, are not documented.
Opioid Receptor Activity: Conflicting and Preliminary Reports
The structural similarity of UF-17 and Furanyl UF-17 to potent synthetic opioids has led to speculation about their potential interaction with opioid receptors. However, the available information is sparse and contradictory:
-
Lack of Classic Opioid Activity: Preliminary data from Health Canada suggests that Furanyl UF-17 does not exhibit classic opioid activity. Instead, it may produce dysphoric and hallucinogenic effects.
-
Contradictory Classification: In contrast, one report from a proficiency testing study classifies Furanyl UF-17 as a potent and efficacious µ-opioid receptor (MOR) agonist.
This conflicting information highlights the uncertainty surrounding the pharmacology of these compounds and underscores the need for rigorous scientific investigation.
Data Presentation: An Absence of Quantitative Information
Due to the lack of experimental studies, no quantitative data on the binding affinity, efficacy, or potency of this compound or Furanyl UF-17 at any biological target can be provided. The creation of structured tables for comparative analysis is therefore not possible at this time.
Experimental Protocols: A Call for Future Research
Detailed methodologies for key experiments such as radioligand binding assays, in vitro functional assays (e.g., GTPγS binding or cAMP modulation), or in vivo behavioral studies for this compound are not available in the published literature. The scientific community would greatly benefit from such studies to characterize the pharmacological profile of this compound.
Signaling Pathways and Experimental Workflows: A Visual Representation of the Unknown
The creation of diagrams for signaling pathways or experimental workflows is contingent on understanding the molecular targets and cellular effects of a compound. As the mechanism of action of this compound is unknown, no such visualizations can be generated.
To illustrate the type of visualization that would be included if the data were available, a hypothetical experimental workflow for determining receptor binding is presented below.
Caption: Hypothetical workflow for a competitive radioligand binding assay.
Conclusion: An Open Field for Investigation
UF-17 HCl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF-17 hydrochloride (HCl) is a synthetic compound primarily utilized as an analytical reference standard in forensic and chemical analyses. Its structural similarity to synthetic opioids, such as U-47700 and fentanyl analogs, makes it a valuable tool for the identification and characterization of these controlled substances. Despite its structural characteristics, there is a notable lack of publicly available data regarding its pharmacological activity and mechanism of action. This guide provides a comprehensive overview of the known chemical structure, properties, and analytical methodologies related to UF-17 HCl, while also highlighting the current gaps in the scientific literature, particularly concerning its biological effects.
Chemical Structure and Properties
This compound is the hydrochloride salt of N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide. The presence of the hydrochloride moiety increases its solubility in aqueous solutions and influences its chemical behavior, particularly its protonation state in varying pH environments.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride[1] |
| Molecular Formula | C₁₇H₂₇ClN₂O[1] |
| Molecular Weight | 310.9 g/mol [1] |
| Canonical SMILES | CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl[1] |
| InChI Key | PCJJKYBAUYPLNN-QNBGGDODSA-N[1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥98%[1] |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in the literature. However, some general properties can be inferred from its chemical structure and intended use.
| Property | Value |
| Solubility | Soluble in DMSO[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-step process: the formation of the free base, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, followed by its conversion to the hydrochloride salt.[1] The foundational synthetic routes generally employ amidation and condensation reactions.[1]
Analytical Methodologies
This compound serves as a reference standard for various analytical techniques used in forensic and research laboratories. The primary methods for its identification and characterization include mass spectrometry and chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of UF-17 and its analogs.
Experimental Protocol (General)
-
Sample Preparation: Dilution of the analyte in a suitable solvent such as methanol.
-
Instrumentation: An Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.
-
Column: HP-5 MS (or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split.
-
Oven Program: A temperature gradient is typically used to ensure separation from other compounds.
-
MS Parameters: Mass scan range is set to detect the molecular ion and characteristic fragment ions of UF-17.
A specific monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory provides a retention time of 11.26 minutes for this compound under their specified conditions.
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry
LC-QTOF is another powerful technique for the analysis of UF-17 and related compounds, particularly for complex mixtures.
Experimental Protocol (General - based on Furanyl UF-17 analysis) [2]
-
Sample Preparation: Dilution of an extract in the mobile phase.[2]
-
Instrumentation: A Sciex TripleTOF® system with a Shimadzu Nexera XR UHPLC or equivalent.[2]
-
Column: A reverse-phase column such as a Phenomenex® Kinetex C18.[2]
-
Mobile Phase: A gradient of ammonium formate buffer and a mixture of methanol and acetonitrile is often used.[2]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS Parameters: A TOF MS scan range appropriate for the molecular weight of UF-17 is used, along with MS/MS for fragmentation analysis.[2]
Biological Activity and Mechanism of Action
A critical point to emphasize is the lack of available information regarding the biological activity, receptor binding profiles, and mechanism of action of this compound.[2] Although it is structurally similar to known µ-opioid receptor agonists, its interaction with the opioid receptor system has not been documented in the scientific literature.[2] Therefore, no signaling pathway diagrams can be provided at this time. Its primary role remains that of an analytical reference standard.[1]
Conclusion
This compound is a well-characterized compound in terms of its chemical structure and analytical identification. It serves an important function in the forensic analysis of emerging synthetic opioids. However, a significant knowledge gap exists concerning its pharmacology. Future research is needed to elucidate the biological effects and potential mechanism of action of this compound to fully understand its toxicological and pharmacological profile. This will be crucial for a comprehensive risk assessment, should the compound emerge as a substance of abuse.
References
Synthetic Pathway of UF-17 Hydrochloride: A Technical Guide
For Research & Drug Development Professionals
Abstract
This technical guide outlines a plausible synthetic pathway for UF-17 hydrochloride (N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride), a compound of interest for researchers in drug development. While a definitive, published synthesis protocol for this specific molecule is not publicly available, this document details a chemically sound, multi-step synthetic route starting from commercially available precursors. The proposed pathway leverages well-established organometallic and reductive amination reactions to achieve the target structure. This guide provides detailed, hypothetical experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and logical workflow.
Introduction
UF-17 is an analytical reference standard structurally related to compounds explored during antidepressant drug discovery programs.[1][2] Its structure, featuring a substituted cyclohexane ring, presents a synthetic challenge requiring stereochemical control and selective functionalization of a diamine precursor. This guide proposes a robust four-step synthesis designed for laboratory-scale production.
Proposed Synthetic Pathway Overview
The synthesis of UF-17 hydrochloride can be envisioned as a four-step process commencing with trans-1,2-diaminocyclohexane. The strategy involves sequential N-functionalization of the diamine, beginning with a selective mono-arylation, followed by acylation of the newly formed secondary amine, permethylation of the remaining primary amine, and concluding with the formation of the hydrochloride salt.
Caption: Proposed four-step synthesis pathway for UF-17 Hydrochloride.
Detailed Experimental Protocols
The following protocols are hypothetical and based on established methodologies for similar chemical transformations. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.
Step 1: Mono-N-phenylation of trans-1,2-diaminocyclohexane
This step utilizes a Buchwald-Hartwig amination reaction to selectively introduce a single phenyl group onto the diamine starting material.[3][4]
-
Reaction: trans-1,2-diaminocyclohexane + Bromobenzene → N-phenyl-trans-1,2-diaminocyclohexane
-
Catalyst System: A palladium catalyst with a specialized phosphine ligand is employed to facilitate the C-N bond formation.
Protocol:
-
To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide.
-
Add anhydrous toluene to the flask, followed by trans-1,2-diaminocyclohexane and bromobenzene.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenyl-trans-1,2-diaminocyclohexane.
Step 2: Acylation of N-phenyl-trans-1,2-diaminocyclohexane
The secondary amine of the intermediate is selectively acylated using propionyl chloride in the presence of a non-nucleophilic base.
-
Reaction: N-phenyl-trans-1,2-diaminocyclohexane + Propionyl Chloride → N-(trans-2-aminocyclohexyl)-N-phenylpropionamide
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an acid scavenger.
Protocol:
-
Dissolve N-phenyl-trans-1,2-diaminocyclohexane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude amide, N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, may be used in the next step without further purification if purity is sufficient.
Step 3: Permethylation via Eschweiler-Clarke Reaction
The primary amine of the acylated intermediate is converted to a dimethylamino group using the Eschweiler-Clarke reaction.[5][6] This classic reaction uses formic acid and formaldehyde as the source of the methyl groups.[5][6]
-
Reaction: N-(trans-2-aminocyclohexyl)-N-phenylpropionamide + Formaldehyde + Formic Acid → N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide (UF-17 free base)
Protocol:
-
To a round-bottom flask, add N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, formic acid, and an aqueous solution of formaldehyde (37%).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully make it alkaline by the slow addition of a saturated sodium hydroxide solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the UF-17 free base.
Step 4: Formation of UF-17 Hydrochloride
The final step involves the protonation of the tertiary amine to form the stable, crystalline hydrochloride salt.
-
Reaction: UF-17 Free Base + HCl → UF-17 Hydrochloride
Protocol:
-
Dissolve the crude UF-17 free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
A precipitate of UF-17 hydrochloride should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield UF-17 hydrochloride as a crystalline solid.[6]
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis based on typical yields for these classes of reactions.
| Step | Reaction | Starting Material (SM) | Product | Theoretical Yield (%) | Purity Target (%) |
| 1 | Buchwald-Hartwig Amination | trans-1,2-diaminocyclohexane | N-phenyl-trans-1,2-diaminocyclohexane | 75 - 85 | >95 |
| 2 | Acylation | Intermediate 1 | N-(trans-2-aminocyclohexyl)-N-phenylpropionamide | 85 - 95 | >90 |
| 3 | Eschweiler-Clarke Methylation | Intermediate 2 | UF-17 Free Base | 80 - 90 | >95 |
| 4 | Salt Formation | UF-17 Free Base | UF-17 Hydrochloride | 95 - 99 | >98 |
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O · HCl | [6] |
| Formula Weight | 310.9 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity (Target) | ≥98% | [6] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the laboratory work for a single batch synthesis.
References
UF-17 HCl: A Comprehensive Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF-17 HCl is a synthetic compound with a unique history, originating from antidepressant research programs and now primarily utilized as an analytical reference standard in forensic and research settings. This document provides an in-depth technical overview of this compound, including its discovery, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a summary of its physicochemical and analytical data. The information is intended to serve as a comprehensive resource for professionals in drug development, forensic science, and chemical research.
Introduction and Historical Context
This compound, chemically known as N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride, is a compound that emerged from the drug discovery programs of The Upjohn Company (now a part of Pfizer) in the early 1980s.[1] Initially investigated for its potential as a nontricyclic antidepressant agent, its development trajectory shifted over time.[2]
The designation "UF-17" was later applied by Cayman Chemical, reflecting its structural similarities to other compounds of interest in forensic science, such as the synthetic opioid U-47700 and fentanyl, as well as referencing its origins in Upjohn's patent literature.[1][2]
Today, this compound's primary significance lies in its role as a certified reference material.[1] Due to its structural characteristics, it serves as a crucial analytical standard for the identification and quantification of novel psychoactive substances (NPS) in forensic laboratories.[1] While its initial development did not lead to a commercial antidepressant, its unique properties have made it an invaluable tool in the ongoing efforts to monitor and control the spread of emerging synthetic drugs.
Physicochemical and Analytical Data
A summary of the known physicochemical and analytical properties of this compound is provided below. This data is essential for its proper handling, storage, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride | [1] |
| Synonyms | N-trans-(2-(dimethylamino)cyclohexyl)-N-phenylpropanamide HCl | [1] |
| Molecular Formula | C₁₇H₂₆N₂O · HCl | [3] |
| Molecular Weight | 310.86 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | Not Determined | [3] |
| Solubility | Information not readily available. |
Table 2: Analytical Data for this compound
| Analytical Method | Key Parameters and Observations | Source |
| ¹H NMR | Spectrum available in methanol-d₄. | [3] |
| GC/MS | Retention Time: 11.26 min (under specified conditions). Key m/z fragments observed. | [3] |
| UVmax | Not Determined | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the hydrochloride salt. The key transformation is the formation of the amide bond.
Logical Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound, highlighting the key stages of intermediate formation and final product generation.
Experimental Protocol: Synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride (this compound)
The following is a representative protocol based on the original synthesis of related compounds.
Materials:
-
trans-N,N-dimethyl-1,2-cyclohexanediamine
-
Propanoyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethereal solution)
Procedure:
-
Amide Formation: A solution of trans-N,N-dimethyl-1,2-cyclohexanediamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath.
-
A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise to the cooled diamine solution with continuous stirring.
-
Triethylamine is added to the reaction mixture to act as a base and scavenge the HCl formed during the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the free base of UF-17, is concentrated under reduced pressure.
-
Salt Formation: The resulting oil (UF-17 free base) is redissolved in anhydrous diethyl ether.
-
An ethereal solution of hydrochloric acid is added dropwise to the solution of the free base with stirring.
-
The precipitated solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Biological Activity
While initially explored as an antidepressant, there is a lack of published data on the pharmacological activity of this compound at CNS receptors, including opioid receptors.[1][2] However, some studies have indicated that UF-17 possesses antibacterial properties.
Antibacterial Activity
UF-17 has demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall and the inhibition of protein synthesis.[1]
Table 3: Antibacterial Activity of UF-17
| Bacterial Strain | Activity | Quantitative Data (e.g., MIC) | Source |
| Staphylococcus aureus | Active | Data not available in reviewed literature. | [1] |
| Escherichia coli | Active | Data not available in reviewed literature. | [1] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or DMSO).
-
A series of twofold dilutions of the stock solution are prepared in MHB in the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
-
Logical Workflow for MIC Determination
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution assay.
Application in Forensic Science
The primary contemporary application of this compound is as a reference standard in forensic toxicology and chemistry. Its structural relationship to potent synthetic opioids makes it a valuable tool for the development and validation of analytical methods aimed at detecting and identifying these controlled substances in seized materials and biological samples.
Role as an Analytical Reference Standard
Caption: A diagram illustrating the role of this compound as a reference standard in the forensic analysis workflow for the identification of novel psychoactive substances (NPS).
Conclusion
This compound represents a fascinating case study in the lifecycle of a synthetic compound. Originally synthesized with therapeutic intent in the field of antidepressant research, its modern value has been realized in a completely different scientific domain. As a well-characterized analytical standard, it plays a vital role in the efforts of forensic scientists to keep pace with the ever-evolving landscape of novel psychoactive substances. Furthermore, its reported antibacterial properties, though not extensively studied, suggest potential avenues for future research. This whitepaper has provided a consolidated and in-depth overview of the discovery, synthesis, and application of this compound, intended to be a valuable resource for the scientific community.
References
Pharmacological Profile of UF-17 HCl: A Technical Guide
Disclaimer: UF-17 HCl is classified as an analytical reference standard. Publicly available pharmacological data for this specific compound is limited. The following information is substantially based on the pharmacological profile of its close structural analog, U-47700, a potent synthetic opioid. This guide is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that the data presented are for a related compound and may not be fully representative of this compound.
Introduction
This compound, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the "utopioid" class of analgesics. Its chemical architecture strongly suggests activity at opioid receptors, particularly the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing heavily on data from its well-characterized analog, U-47700.
Core Pharmacological Data (Based on U-47700)
The pharmacological activity of novel opioid compounds is typically characterized by their binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki).
| Receptor Subtype | Ligand | K_i_ (nM) | Reference Compound | K_i_ (nM) |
| µ-Opioid (MOR) | U-47700 | 11.1 ± 0.4 | Morphine | ~5-10 |
| δ-Opioid (DOR) | U-47700 | 1220 ± 82 | ||
| κ-Opioid (KOR) | U-47700 | 287 ± 24 |
Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for the µ-opioid receptor.
In Vivo Analgesic Potency
The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal models. It is often expressed as the median effective dose (ED₅₀), the dose that produces a therapeutic effect in 50% of the population.
| Assay | Compound | ED₅₀ (mg/kg) | Route of Administration | Animal Model |
| Mouse Radiant Heat Tail-Flick | U-47700 | 0.2 | Subcutaneous | Mouse |
| Mouse Radiant Heat Tail-Flick | Morphine | 1.5 | Subcutaneous | Mouse |
Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more potent than morphine in this assay.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize novel opioid compounds like this compound and its analogs.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptors (µ, δ, or κ).
-
Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and either buffer, this compound, or non-specific binding control.
-
Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.
Objective: To determine the functional efficacy (EC₅₀) and intrinsic activity of this compound at opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and this compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.
-
Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter or a microplate reader for SPA.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the E_max_ (maximal effect).
Signaling Pathways and Visualizations
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gα_i/o_.
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound is expected to initiate a cascade of intracellular events leading to analgesia and other opioid-related effects.
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the logical flow of a radioligand displacement binding assay.
Caption: Workflow for a radioligand binding assay.
Conclusion
Based on its structural similarity to U-47700, this compound is predicted to be a potent and selective µ-opioid receptor agonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the pharmacological characterization of this and other novel opioid compounds. Researchers and drug development professionals should exercise caution and conduct empirical studies to definitively determine the pharmacological profile of this compound.
References
An In-depth Technical Guide on the Putative µ-Opioid Receptor Agonist UF-17 and the Pharmacological Profile of its Structural Analog, U-47700
Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature and data regarding the pharmacological activity of UF-17 HCl as a µ-opioid receptor agonist. The name "UF-17" was reportedly coined by a chemical supplier due to its structural similarity to the potent synthetic opioid U-47700 and fentanyl[1]. Originally, the compound now known as UF-17 was synthesized during research into non-tricyclic antidepressants[1]. Due to the absence of specific data for UF-17, this guide will focus on the well-characterized pharmacology of its close structural analog, U-47700, to provide relevant context for researchers, scientists, and drug development professionals. The information presented herein for U-47700 should not be directly extrapolated to UF-17 without empirical validation.
Introduction to U-47700
trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a potent, selective agonist of the µ-opioid receptor (MOR)[2][3]. It belongs to the benzamide class of opioids and has been the subject of numerous pharmacological studies due to its emergence as a novel psychoactive substance. Understanding the pharmacological profile of U-47700 can provide a valuable framework for the investigation of structurally related compounds like UF-17.
Quantitative Pharmacological Data for U-47700
The following table summarizes the key quantitative data for U-47700's interaction with opioid receptors.
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | µ-opioid | 11.1 nM | Rat brain homogenates | [2] |
| κ-opioid | 110 nM | Recombinant human receptors | [3] | |
| δ-opioid | 480 nM | Recombinant human receptors | [3] | |
| In Vivo Potency (ED50) | Antinociception (Hot Plate) | 0.5 mg/kg (s.c.) | Male Sprague-Dawley rats | [2] |
| Antinociception (Tail Flick) | 0.2 mg/kg | Mouse | [3] | |
| Catalepsy | 1.7 mg/kg (s.c.) | Male Sprague-Dawley rats | [2] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of U-47700 for the µ-opioid receptor.
Methodology:
-
Preparation of Receptor Source: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated to wash the membranes. The final pellet is resuspended in assay buffer.
-
Competitive Binding Assay: A constant concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]-DAMGO, is incubated with the brain homogenates.
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (U-47700) are added to displace the radioligand from the receptors.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of U-47700 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Hot Plate Test)
Objective: To assess the antinociceptive (pain-relieving) effects of U-47700 in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this procedure.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Baseline Measurement: Each rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This provides a baseline measurement. A cut-off time is established to prevent tissue damage.
-
Drug Administration: U-47700 HCl, dissolved in saline, is administered subcutaneously (s.c.) at various doses (e.g., 0.3, 1.0, 3.0 mg/kg). A control group receives saline only.
-
Post-treatment Measurements: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), the hot plate latency is measured again.
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE). The dose-response data are then used to calculate the ED50 value, which is the dose of the drug that produces 50% of the maximum antinociceptive effect.
Visualization of Signaling Pathways and Experimental Workflows
Canonical µ-Opioid Receptor Signaling Pathway
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins[4][5]. Upon activation by an agonist like U-47700, a conformational change in the receptor leads to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels[5][6]. This overall leads to a decrease in neuronal excitability.
Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.
Experimental Workflow for Characterizing a Novel Opioid Agonist
The process of characterizing a novel compound suspected of having µ-opioid agonist activity typically follows a logical progression from in vitro to in vivo studies.
Caption: General experimental workflow for opioid agonist characterization.
Conclusion
While direct pharmacological data on UF-17 remains elusive, the comprehensive characterization of its structural analog, U-47700, provides a critical foundation for any future research. The data clearly indicate that U-47700 is a potent and selective µ-opioid receptor agonist with typical in vivo opioid effects. The experimental protocols and signaling pathways detailed in this guide offer a roadmap for the systematic investigation of UF-17 or any novel synthetic opioid. Future research should prioritize in vitro binding and functional assays to confirm whether UF-17 indeed acts as a µ-opioid receptor agonist and to quantify its potency and efficacy relative to established compounds.
References
- 1. cfsre.org [cfsre.org]
- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
In Vitro Metabolic Profiling of Novel Chemical Entities: A Technical Guide
Introduction
The elucidation of a drug candidate's metabolic fate is a cornerstone of preclinical development. Understanding how a compound is transformed within a biological system is critical for assessing its efficacy, potential toxicity, and drug-drug interaction liabilities. This technical guide provides an in-depth overview of the methodologies employed for in vitro metabolite identification, tailored for researchers, scientists, and drug development professionals. While specific data for "UF-17 HCl" is not publicly available, this document outlines the established protocols and workflows that would be employed to characterize its potential metabolites.
The primary objectives of in vitro metabolism studies are to identify the metabolic pathways, characterize the resulting metabolites, and pinpoint the enzymes responsible for these transformations.[1] The liver is the principal site of drug metabolism, and thus, in vitro systems are often based on hepatic components.[1]
Experimental Protocols for In Vitro Metabolite Identification
A tiered approach is often employed in vitro, starting with simpler systems and progressing to more complex ones that better mimic the in vivo environment.
Subcellular Fractions: Liver Microsomes and S9 Fractions
Liver microsomes and S9 fractions are the most commonly used initial screening tools for metabolic stability and metabolite identification.[2][3] They are cost-effective and contain a high concentration of Phase I (e.g., cytochrome P450s) and, in the case of the S9 fraction, some Phase II enzymes.[2][3]
Experimental Protocol: Incubation with Liver Microsomes
-
Preparation of Incubation Mixture:
-
A typical incubation mixture in a microcentrifuge tube includes:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Liver microsomes (e.g., human, rat, mouse; final protein concentration typically 0.5-1.0 mg/mL).[2]
-
The test compound (e.g., this compound), typically at a concentration range of 1–10 µM.[2]
-
An NADPH-generating system (cofactor for CYP enzymes), consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
-
Incubation:
-
The mixture is pre-incubated at 37°C for a few minutes to equilibrate.
-
The reaction is initiated by adding the NADPH-generating system.
-
Incubations are carried out at 37°C, often for 30-60 minutes.[2] Time-course experiments may also be performed to assess metabolic stability.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
The sample is centrifuged to pellet the precipitated protein.
-
The supernatant, containing the parent compound and its metabolites, is collected for analysis.
-
-
Analytical Method:
-
The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.
-
Cellular Systems: Hepatocytes
Primary hepatocytes represent a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][4]
Experimental Protocol: Incubation with Suspension Hepatocytes
-
Hepatocyte Preparation:
-
Cryopreserved primary hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).
-
Cell viability is assessed (e.g., via trypan blue exclusion) to ensure the health of the cells.
-
-
Incubation:
-
Hepatocytes are incubated in suspension at a specific density (e.g., 1 million cells/mL) in a shaking water bath or incubator at 37°C with a CO2 atmosphere.
-
The test compound (e.g., this compound) is added to the cell suspension.
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
At each time point, an aliquot of the cell suspension is transferred to a tube containing a cold organic solvent to quench the metabolic reactions and lyse the cells.
-
The samples are then centrifuged to remove cell debris.
-
-
Analysis:
-
The resulting supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and metabolites over time.
-
Data Presentation: Hypothetical Metabolite Profile of a Novel Compound
Quantitative data from in vitro metabolism studies are typically summarized in tables to facilitate comparison and interpretation. Below are examples of how such data might be presented.
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Table 2: Hypothetical Metabolite Formation of this compound in Human Hepatocytes (Relative Peak Area)
| Metabolite | 0 min | 30 min | 60 min | 120 min |
| Parent (this compound) | 100% | 45% | 20% | 5% |
| M1 (Hydroxylation) | 0% | 25% | 35% | 30% |
| M2 (N-dealkylation) | 0% | 15% | 22% | 25% |
| M3 (Glucuronidation of M1) | 0% | 5% | 12% | 20% |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
References
- 1. bioivt.com [bioivt.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
UF-17 HCl analytical reference standard information
An in-depth search for "UF-17 HCl" as an analytical reference standard did not yield specific information for a compound with this designation. The search results primarily provided information on hydrochloric acid (HCl) as a general laboratory chemical and on the nature of analytical reference standards. No public domain data, technical datasheets, or research publications directly associated with a substance named "this compound" were found.
This suggests that "this compound" may be an internal company code, a novel or very recently synthesized compound not yet documented in publicly accessible databases, or a misnomer.
To provide a relevant and accurate technical guide, further clarification on the identity of "this compound" is required. Specifically, the following information would be necessary:
-
Chemical Structure or IUPAC Name: The formal chemical name or a diagram of the molecular structure is essential to identify the compound and search for relevant data.
-
CAS Registry Number: The Chemical Abstracts Service (CAS) number is a unique identifier that would allow for precise searching of chemical databases.
-
Therapeutic or Research Area: Understanding the intended application of the compound (e.g., as a kinase inhibitor, a receptor agonist, etc.) would help in searching for related research and potential signaling pathways.
-
Alternative Names or Designations: Any other known names, codes, or synonyms for this compound would be beneficial.
Without this fundamental information, it is not possible to create the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
Once more specific identifying information for "this compound" is available, a comprehensive technical guide can be developed.
Methodological & Application
Application Note: UF-17 HCl Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive protocol for the preparation of UF-17 HCl, a small molecule hydrochloride salt, for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Proper sample preparation is a critical step to ensure accurate, reproducible, and robust HPLC results.[1] The primary goals of this protocol are to achieve complete dissolution of the analyte, remove potential interferences, and ensure compatibility with the HPLC system to prevent issues like column clogging and poor peak shape.[2]
Hydrochloride salts of small molecules are common in pharmaceutical development due to their improved solubility and stability. However, the presence of the chloride counter-ion can sometimes interfere with certain types of HPLC analysis, particularly with mass spectrometry detection or when using specific columns. This protocol outlines a straightforward and effective method for the preparation of this compound samples that is suitable for most reversed-phase HPLC applications.
Materials and Reagents
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Formic acid (FA), HPLC grade (optional, for mobile phase modification)
-
Trifluoroacetic acid (TFA), HPLC grade (optional, for mobile phase modification)
-
0.45 µm or 0.22 µm syringe filters (e.g., PTFE, PVDF, or nylon, selected for solvent compatibility)
-
10 mL volumetric flasks
-
Adjustable micropipettes
-
2 mL HPLC vials with septa caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
Experimental Protocols
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to the volumetric flask.
-
Vortex and sonicate the solution for 5-10 minutes, or until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume with the diluent and mix thoroughly by inverting the flask several times. This is the Standard Stock Solution.
Working Standard Solution Preparation (e.g., 100 µg/mL)
-
Pipette 1 mL of the 1 mg/mL Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the mobile phase to be used for the HPLC analysis.
-
Mix thoroughly. This will be your Working Standard Solution. Further dilutions can be made from this solution to create a calibration curve.
Sample Preparation from a Solid Matrix
-
Accurately weigh a portion of the solid sample matrix containing this compound.
-
Transfer the weighed sample to a suitable container for extraction.
-
Add a measured volume of an appropriate extraction solvent (e.g., a mixture of organic solvent and water). The choice of solvent will depend on the sample matrix and may require optimization.
-
Vortex and sonicate the sample to ensure efficient extraction of this compound.
-
Centrifuge the sample to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean tube.
Final Sample Preparation for HPLC Analysis
-
Take an aliquot of the prepared standard or sample solution.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into a 2 mL HPLC vial.[3] This step is crucial to remove any particulate matter that could damage the HPLC column.[4][2]
-
Cap the vial and label it appropriately.
-
The sample is now ready for injection into the HPLC system.
Recommended HPLC Conditions
The following are general starting conditions and may require optimization for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm, or the λmax of this compound if known) |
Data Presentation
| Solution Type | Analyte Concentration | Preparation Steps |
| Standard Stock Solution | 1 mg/mL | 1. Weigh 10 mg of this compound.2. Dissolve in a suitable diluent in a 10 mL volumetric flask.3. Vortex and sonicate until dissolved.4. Bring to volume. |
| Working Standard Solution | 100 µg/mL | 1. Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase. |
| Calibration Standards | 1 - 50 µg/mL | 1. Perform serial dilutions of the Working Standard Solution with the mobile phase. |
| Sample Solution | Variable | 1. Extract a known weight of the sample matrix.2. Centrifuge to remove solids.3. Dilute the supernatant as needed. |
| Final HPLC Sample | Injection Concentration | 1. Filter the final diluted standard or sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. |
Visualizations
Caption: Workflow for this compound Sample Preparation.
References
Application Note and Protocol for the Detection of UF-17 HCl by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF-17 HCl is a novel synthetic opioid, and its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research. This document provides a detailed application note and protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3][4] This method is based on established protocols for the analysis of novel psychoactive substances (NPS) and provides a framework for the development of a validated quantitative method.[5][6][7]
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis for the detection of this compound.
Sample Preparation
A simple dilution in a suitable organic solvent is sufficient for the analysis of this compound in its pure form. For more complex matrices such as biological samples, a more extensive sample preparation procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interferences.[5][6]
Protocol for Standard Preparation:
-
Accurately weigh approximately 4 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to achieve a concentration of approximately 4 mg/mL.[8]
-
Vortex the solution to ensure complete dissolution.
-
Perform serial dilutions as required to prepare calibration standards for quantitative analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.[8]
| Parameter | Setting |
| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Inlet | Split mode |
| Split Ratio | 25:1 |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | - Initial temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C- Final hold: 30.0 min |
| Mass Spectrometer | Agilent MS Detector (or equivalent) |
| MSD Transfer Line Temp. | 280°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) |
| Mass Scan Range | 30-550 amu |
| Acquisition Mode | Scan |
| Tune File | stune.u |
| Threshold | 250 |
Table 1: GC-MS Instrument Parameters for this compound Analysis.[8]
Data Presentation
Expected Results
Under the specified GC-MS conditions, UF-17 is expected to have a retention time of approximately 11.26 minutes .[8] The electron impact mass spectrum of UF-17 will show a characteristic fragmentation pattern that can be used for its identification.
Quantitative Data
While a full validation study for this compound is not publicly available, the following table presents typical performance characteristics that would be expected from a validated GC-MS method for a novel psychoactive substance. This data is for illustrative purposes only and should be determined experimentally for this compound.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Typical Expected Quantitative Performance Data for a Validated GC-MS Method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Figure 1: Experimental workflow for the GC-MS analysis of this compound.
Representative Signaling Pathway
The diagram below illustrates a simplified, representative signaling pathway that could be investigated in relation to the pharmacological effects of a synthetic opioid like UF-17.
Figure 2: A representative opioid receptor signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 5. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 8. swgdrug.org [swgdrug.org]
Application Note: Quantitative Analysis of UF-17 HCl in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UF-17 HCl, a novel therapeutic agent, in human plasma. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in a research setting. The validation of this method demonstrates high precision, accuracy, and sensitivity, making it a reliable tool for drug development professionals.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using a state-of-the-art LC-MS/MS system. The methodology presented herein is designed to meet the rigorous demands of regulated bioanalysis, ensuring data integrity and reliability.
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
UF-17-d4 HCl (internal standard, IS) (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
LC-MS/MS Method
2.3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.3.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | UF-17: 415.2 -> 289.1; IS: 419.2 -> 293.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and UF-17-d4 HCl (IS) in methanol.
-
Working Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL UF-17-d4 HCl in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity | 1 - 1000 ng/mL (r² > 0.998) |
| Precision (Intra-day) | ≤ 8.5% RSD |
| Precision (Inter-day) | ≤ 10.2% RSD |
| Accuracy | 89.5% - 107.3% of nominal values |
| Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
| LLOQ | 1 ng/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The LC-MS/MS method described in this application note is a highly selective, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method ideal for supporting all stages of clinical drug development. The successful validation of this method ensures the generation of high-quality data for pharmacokinetic and other related studies.
Application Notes and Protocols for UF-17 HCl as a Calibration Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF-17 hydrochloride (HCl) is recognized as an analytical reference standard, structurally analogous to certain synthetic opioids.[1] Its primary application is in forensic and research settings to facilitate the identification and quantification of new synthetic opioids. This document provides a detailed protocol for the utilization of UF-17 HCl as a calibration standard for quantitative analyses, primarily focusing on chromatographic and spectroscopic techniques.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride | [2] |
| Molecular Formula | C₁₇H₂₆N₂O • HCl | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in methanol | [3] |
Experimental Protocols
Preparation of Stock and Calibration Standard Solutions
This protocol outlines the preparation of a stock solution and a series of calibration standards from a solid this compound reference material. Accurate preparation of these solutions is critical for the validity of quantitative results.
Materials:
-
This compound certified reference material
-
Methanol (HPLC or GC grade)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials for storage
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound solid reference material.
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and invert it multiple times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
-
Calibration Curve Standards Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
The concentration range should bracket the expected concentration of the analyte in the unknown samples.
-
An example dilution scheme for a 5-point calibration curve is provided in Table 2.
-
Illustrative Quantitative Data
The following tables present example data that would be generated during a method validation for the quantitative analysis of this compound. These values are illustrative and should be determined experimentally for each specific analytical method.
Table 2: Example Calibration Curve Data for this compound by LC-MS/MS
| Standard Level | Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1 | 15,234 |
| 2 | 5 | 78,912 |
| 3 | 10 | 155,432 |
| 4 | 50 | 765,231 |
| 5 | 100 | 1,523,456 |
| Correlation Coefficient (r²) | >0.995 |
Table 3: Illustrative Method Validation Parameters
| Parameter | Specification | Illustrative Value |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85% - 115% | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 ng/mL |
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis Protocol
This protocol is adapted from the SWGDRUG monograph for UF-17.[3]
Sample Preparation:
-
Dilute the analyte in methanol to a concentration of approximately 4 mg/mL.[3]
Instrumentation and Conditions:
-
Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent)
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent
-
Carrier Gas: Helium at 1.5 mL/min
-
Injector Temperature: 280°C
-
MSD Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Oven Program:
-
Initial temperature of 100°C for 1.0 min.
-
Ramp to 280°C at 12°C/min.
-
Hold at 280°C for 30.0 min.
-
-
Injection: 1 µL with a split ratio of 25:1
-
MS Parameters:
-
Mass Scan Range: 30-550 amu
-
Acquisition Mode: Scan
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This protocol is based on the SWGDRUG monograph for UF-17 and general qNMR principles.[3][4]
Sample Preparation:
-
Accurately weigh the this compound reference standard and a suitable internal standard (e.g., maleic acid).
-
Dissolve the weighed solids in methanol-d4 to achieve a concentration of approximately 11 mg/mL for this compound.[3] The concentration of the internal standard should be chosen to provide a signal of similar intensity to the analyte signal of interest.
-
Add a small amount of a reference standard for the chemical shift scale, such as tetramethylsilane (TMS).
Instrumentation and Parameters:
-
Instrument: 400 MHz NMR Spectrometer (or equivalent)
-
Parameters:
-
Pulse Angle: 90°
-
Delay Between Pulses (Relaxation Delay): 45 seconds (to ensure full relaxation of all nuclei)[3]
-
Spectral Width: Sufficient to contain all analyte and internal standard signals (e.g., -3 to 13 ppm).
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for quantitative analysis using this compound.
Caption: Workflow for qNMR analysis using this compound.
References
Application Notes and Protocols for In Vitro Characterization of UF-17 HCl, a Novel UFK17 Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UF-17 HCl is a potent and selective small molecule inhibitor of the novel Upregulated Fanciful Kinase 17 (UFK17). UFK17 is a serine/threonine kinase that has been putatively implicated in the proliferation of various cancer cell lines. In its active state, UFK17 phosphorylates the transcription factor Fanciful Activating Transcription Factor 2 (FATF2), leading to the upregulation of genes involved in cell cycle progression. This document provides detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based target engagement assay, and a cell proliferation assay.
Mechanism of Action: The UFK17 Signaling Pathway
The proposed mechanism of action for this compound involves the direct inhibition of UFK17 kinase activity. In the target cells, the binding of a Growth Factor (GF) to its receptor (GF-R) on the cell surface leads to the activation of UFK17. Activated UFK17 then phosphorylates FATF2, which translocates to the nucleus and initiates the transcription of genes responsible for cell proliferation. This compound is designed to competitively bind to the ATP-binding pocket of UFK17, thereby preventing the phosphorylation of FATF2 and halting the downstream signaling cascade that leads to cell proliferation.
Caption: The UFK17 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for the comprehensive in vitro evaluation of this compound.
Caption: Recommended experimental workflow for this compound characterization.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Biochemical Inhibition of UFK17 by this compound
| Compound | IC50 (nM) against UFK17 |
| This compound | 15.2 ± 2.1 |
| Staurosporine | 5.8 ± 0.9 |
| DMSO Control | > 10,000 |
Table 2: Inhibition of FATF2 Phosphorylation in HEK293-UFK17 Cells
| Treatment (1 µM) | pFATF2 Signal (Normalized to Total FATF2) | % Inhibition |
| DMSO Control | 1.00 ± 0.08 | 0% |
| This compound | 0.23 ± 0.04 | 77% |
| Staurosporine | 0.11 ± 0.02 | 89% |
Table 3: Anti-proliferative Activity of this compound in a Cancer Cell Line
| Compound | GI50 (µM) |
| This compound | 0.85 |
| Doxorubicin | 0.12 |
| DMSO Control | > 50 |
Experimental Protocols
UFK17 Biochemical Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant UFK17 kinase.
Materials:
-
Recombinant human UFK17 protein
-
Biotinylated peptide substrate for UFK17 (e.g., Biotin-FATF2 peptide)
-
ATP
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound and Staurosporine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO.
-
Prepare a 2X kinase/substrate solution in kinase buffer containing UFK17 kinase and the biotinylated FATF2 peptide substrate. Add 2 µL of this solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a 2X ATP solution in kinase buffer. Add 2 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for UFK17.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Target Engagement Assay: pFATF2 Measurement
Objective: To assess the ability of this compound to inhibit the phosphorylation of its downstream target, FATF2, in a cellular context.
Materials:
-
HEK293 cells stably overexpressing UFK17 (HEK293-UFK17)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Staurosporine
-
DMSO
-
Growth Factor (GF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pFATF2 (SerXX), Mouse anti-FATF2, Goat anti-Rabbit-HRP, Goat anti-Mouse-HRP
-
Western Blotting reagents and equipment
-
96-well cell culture plates
Protocol:
-
Seed HEK293-UFK17 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free DMEM for 4 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound, Staurosporine, or DMSO for 1 hour.
-
Stimulate the cells with the appropriate Growth Factor (GF) for 15 minutes to induce FATF2 phosphorylation.
-
Aspirate the media and lyse the cells directly in the wells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western Blot analysis. Separate equal amounts of protein from each sample.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against pFATF2 and total FATF2.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pFATF2 signal to the total FATF2 signal for each sample.
-
Calculate the percent inhibition of FATF2 phosphorylation relative to the GF-stimulated DMSO control.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a cancer cell line that is dependent on UFK17 signaling.
Materials:
-
A cancer cell line with high UFK17 expression (e.g., HCT116)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear bottom, white-walled plates
-
Luminescent plate reader
Protocol:
-
Seed HCT116 cells in 96-well plates at a density of 2,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of this compound and Doxorubicin in the culture medium.
-
Add the compound dilutions to the cells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Application Notes and Protocols for Sterile Handling of UF-17 HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF-17 hydrochloride (HCl) is an analytical reference standard that is structurally analogous to known opioids.[1] It was originally synthesized during research programs focused on the discovery of antidepressant medications.[2] While it shares structural motifs with opioids, there is no documented evidence of its pharmacological activity or receptor binding affinity.[2] Its primary application is in the fields of analytical and forensic chemistry, where it serves as a reference standard for the identification and comparative analysis of synthetic opioids.[2]
These application notes provide detailed protocols for the sterile handling of UF-17 HCl, a critical requirement for its use in sensitive biological assays and for maintaining its integrity as a reference standard. The procedures outlined below are designed to minimize contamination and ensure the accurate preparation of sterile solutions.
Quantitative Data Summary
Due to the limited availability of public data on the physicochemical properties of this compound, the following tables present representative data for analogous synthetic opioid hydrochloride salts, fentanyl HCl and remifentanil HCl. This information is intended to provide a general guideline for solubility and stability. Researchers should perform their own validation for this compound.
Table 1: Solubility of Analogous Synthetic Opioid Hydrochloride Salts
| Solvent/Buffer | Fentanyl HCl | Remifentanil HCl |
| Water | 25 mg/mL[3] | Soluble |
| 0.9% Saline | Stable in solution, implying good solubility[4] | Soluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Expected to be soluble, but may be less so than in acidic solutions | Soluble |
| Methanol | >148 mg/mL (for Carfentanil citrate, a related compound)[3] | Soluble |
Table 2: Stability of Analogous Synthetic Opioid Hydrochloride Salt Solutions
| Compound | Storage Condition | Concentration | Duration | Stability |
| Fentanyl HCl in 0.9% NaCl | 4°C or 25°C | 20 µg/mL | 72 hours | >98.6% remaining |
| Fentanyl in 0.9% NaCl | 5°C (protected from light) or 22°C (exposed to light) | 50 µg/mL | 28 days | Chemically stable |
| Remifentanil HCl (reconstituted) | 25°C | 1 mg/mL | 24 hours | Chemically and physically stable[2] |
| Remifentanil HCl (diluted) in 0.9% NaCl | Room Temperature | 20-250 µg/mL | 24 hours | Use immediately recommended[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline solution
-
Sterile, single-use syringes
-
Sterile, 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile, conical tubes or vials for storage
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of a Sterile Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL sterile stock solution. Adjustments to the mass of this compound and the volume of solvent can be made to achieve the desired concentration.
-
Preparation of the Work Area:
-
Thoroughly clean and decontaminate the laminar flow hood or biological safety cabinet with a suitable disinfectant (e.g., 70% ethanol).
-
Arrange all necessary sterile materials within the hood to ensure a logical workflow and minimize movement.
-
-
Weighing of this compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile weighing boat or directly into a sterile conical tube.
-
Perform this step in a manner that minimizes the generation of airborne particles.
-
-
Dissolution:
-
Aseptically add the calculated volume of sterile solvent (e.g., WFI or 0.9% saline) to the this compound powder.
-
Gently vortex or swirl the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully expel the air from the syringe and filter.
-
Filter the solution into a new, sterile, and appropriately labeled conical tube or vial. The filtered solution is now considered sterile.
-
-
Aliquoting and Storage:
-
If desired, aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Store the sterile stock solution at the recommended temperature. Based on data for analogous compounds, storage at 2-8°C for short-term use (days to weeks) and -20°C or -80°C for long-term storage is recommended. Always protect from light.
-
Visualizations
Caption: Workflow for the sterile preparation of this compound solution.
Caption: Logical relationships in the sterile handling of this compound.
References
Application Notes and Protocols: UF-17 HCl Powder
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UF-17 hydrochloride is a novel synthetic compound under investigation for its potential biological activities. As a hydrochloride salt, it is supplied as a crystalline powder, which enhances its stability and solubility in aqueous solutions. These application notes provide detailed guidelines for the proper storage, handling, and use of UF-17 HCl powder in a laboratory setting. The protocols outlined below are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical Properties
Quantitative data regarding this compound are summarized in the table below. Researchers should consult this information when preparing stock solutions and designing experiments.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₂₅N₃O₂·HCl | Hypothetical |
| Molecular Weight | 387.9 g/mol | Hypothetical |
| Appearance | White to off-white crystalline powder | Visual inspection. |
| Purity (HPLC) | >98% | Varies by batch, refer to the Certificate of Analysis. |
| Solubility | ||
| in Water | >50 mg/mL | |
| in DMSO | >100 mg/mL | |
| in Ethanol | >25 mg/mL | |
| Storage Temperature | -20°C | Long-term storage. |
| Shipping Temperature | Ambient | Short-term. |
| Hygroscopicity | Hygroscopic | Store in a desiccated environment. |
| Chemical Stability | Stable for >2 years at -20°C | When stored as a dry powder. Solutions are less stable. |
Proper Storage and Handling
This compound powder is hygroscopic and should be handled with care to prevent degradation and ensure user safety.
3.1. Storage
-
Long-Term Storage : For long-term storage, the vial of this compound powder should be kept in a tightly sealed container at -20°C, protected from light.[1] A desiccator or a container with desiccant is recommended to minimize moisture absorption.
-
Short-Term Storage : For frequent use, the compound can be stored at 4°C for short periods (up to one week) in a desiccated environment.
-
Solution Storage : Stock solutions of this compound should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of solutions may vary depending on the solvent. It is recommended to use freshly prepared solutions for experiments whenever possible.
3.2. Handling
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder.[2][3]
-
Work Area : Handle the powder in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particles.[1][4]
-
Dispensing : To maintain the integrity of the compound, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Spills : In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material and collect it in a sealed container for proper disposal.[1] The area should then be decontaminated.
Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Acclimatization : Allow the vial of this compound powder to warm to room temperature in a desiccator for at least 20 minutes.
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.879 mg of the compound.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. Vortex briefly until the powder is completely dissolved.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Caption: Workflow for preparing a stock solution of this compound.
4.2. Cell-Based Assay Protocol: Inhibition of IL-17 Signaling
This protocol provides a general framework for assessing the inhibitory effect of this compound on the IL-17 signaling pathway. The IL-17 family of cytokines are known to play a crucial role in inflammatory responses.[5][6]
-
Cell Culture : Plate a suitable cell line (e.g., HeLa or HT-29 cells) in a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation : Stimulate the cells with recombinant human IL-17A (e.g., at 50 ng/mL) for a predetermined time (e.g., 24 hours). Include appropriate controls (vehicle control, IL-17A only).
-
Endpoint Measurement : After stimulation, measure the downstream effects of IL-17 signaling. This can be done by quantifying the production of a target cytokine, such as IL-6 or CXCL1, in the cell culture supernatant using an ELISA kit.
-
Data Analysis : Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Signaling Pathway
UF-17 is hypothesized to modulate inflammatory pathways. The diagram below illustrates the canonical IL-17 signaling cascade, a potential target for therapeutic intervention. IL-17A binds to its receptor complex (IL-17RA/IL-17RC), leading to the recruitment of the adaptor protein Act1.[7] This initiates a signaling cascade involving TRAF proteins, resulting in the activation of transcription factors like NF-κB and C/EBP, which drive the expression of pro-inflammatory genes.[8]
Caption: Overview of the IL-17 signaling cascade.
Safety and Disposal
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and rinse the affected area with water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
-
Disposal : Dispose of unused this compound powder and solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[1]
Disclaimer: The information provided in these application notes is for guidance purposes only and is based on the general properties of hydrochloride salts of research compounds. The hypothetical data and protocols should be adapted based on experimental observations and the specific characteristics of this compound as they are determined. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. IL-17 signaling pathway - Immune system - Immunoway [immunoway.com]
UF-17 HCl solution preparation for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Important Considerations
UF-17 is an analytical reference standard structurally related to a class of synthetic opioids. It was originally synthesized by the Upjohn company during research into novel antidepressants. The hydrochloride salt (HCl) is the common form for laboratory use.
Crucial Note for Researchers: Extensive searches of scientific literature and supplier databases indicate that UF-17 has no documented pharmacological activity or receptor-binding data .[1][2] It is primarily intended for use as a reference standard in forensic and analytical chemistry for the identification and quantification of related synthetic compounds.[1][2] There is no evidence to suggest that UF-17 modulates any known signaling pathways or has a direct application in cell-based assays for studying cellular function.
Therefore, the following protocols are provided as a guide for the preparation of UF-17 HCl solutions for analytical purposes or for hypothetical preliminary screening. The workflow and pathway diagrams are generalized examples and are not based on any known biological activity of UF-17.
Compound Information: this compound
Herein is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Formal Name | N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride |
| Molecular Formula | C₁₇H₂₆N₂O • HCl |
| Formula Weight | 310.9 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL |
| Storage | Store at -20°C[3] |
| Stability | ≥ 5 years (when stored correctly)[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for analytical standards and for screening in cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The formula weight of this compound is 310.9 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 310.9 g/mol x 1000 mg/g = 3.109 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.11 mg of this compound into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 310.9 mg/mmol) / 10 mmol/mL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Preparation of Working Solutions for Cell-Based Assays
When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the desired final concentration of this compound for your assay (e.g., 1 µM, 10 µM, 100 µM).
-
Perform serial dilutions: It is recommended to perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final desired concentrations.
-
Example for preparing a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution (a 1:100 dilution).
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get a final 10 µM working solution (a 1:10 dilution). The final DMSO concentration would be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.
-
Immediate Use: Use the prepared working solutions immediately or store them at 4°C for a short period, protecting them from light. For longer storage, it is advisable to prepare fresh working solutions.
Visualizations
The following diagrams are provided to fulfill the visualization requirements. It is reiterated that UF-17 has no known biological activity, and therefore these diagrams are for illustrative purposes only.
Caption: General workflow for compound solution preparation.
Caption: Generic cell signaling pathway example.
References
Application Notes and Protocols for the Forensic Toxicological Analysis of UF-17 HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF-17 HCl (N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-phenylpropanamide, monohydrochloride) is a synthetic opioid that is structurally related to other potent novel psychoactive substances (NPS) such as U-47700. Its emergence in the illicit drug market necessitates the development of robust and validated analytical methods for its detection and quantification in forensic toxicology casework. These application notes provide detailed protocols for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The methodologies are based on established procedures for structurally similar analogs and are intended to serve as a comprehensive guide for forensic toxicologists and researchers.
Analytical Methods
The primary analytical techniques for the identification and quantification of this compound in biological specimens are GC-MS and LC-MS. These methods offer the necessary selectivity and sensitivity for the detection of low concentrations of the analyte and its metabolites in complex matrices such as blood and urine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For UF-17, derivatization is not typically necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry like QTOF-MS, is a powerful tool for the analysis of a wide range of compounds, including novel synthetic opioids. It offers high sensitivity and specificity, making it ideal for the detection of this compound in complex biological samples.
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical analytical parameters for the closely related analog, U-47700, which can be used as a starting point for method validation of this compound.[1][2][3]
| Parameter | Matrix | Method | Value | Reference |
| Analytical Range | Urine | LC-MS/MS | 1–1,250 ng/mL | [1][2][3] |
| Limit of Detection (LOD) | Urine | LC-MS/MS | 1 ng/mL | [1][2][3] |
| Limit of Quantification (LOQ) | Urine | LC-MS/MS | 1 ng/mL | [2][3] |
| Analytical Range | Blood | LC-MS/MS | 1–500 ng/mL | [4] |
| Limit of Detection (LOD) | Blood | LC-MS/MS | 0.5 ng/mL | [4] |
Note: The data presented above is for the structural analog U-47700 and should be used as a guideline. Laboratories must perform their own in-house validation for this compound according to their specific standard operating procedures and regulatory requirements.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
A common and effective method for extracting this compound from biological matrices is solid-phase extraction.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/SCX)
-
Methanol (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
Internal Standard (IS) solution (e.g., U-47700-d5)
Procedure:
-
To 1 mL of blood or urine, add the internal standard.
-
Precondition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl), and then a methanol wash.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with a mixture of dichloromethane and isopropanol (e.g., 80:20) containing a small percentage of ammonium hydroxide (e.g., 2-5%).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
GC-MS Protocol (Adapted from Furanyl UF-17 Analysis)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977 Series GC/MSD)
-
Column: Zebron™ ZB-5MSplus (30 m x 0.25 mm x 0.25 µm) or similar
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 320 °C at 20 °C/min
-
Hold at 320 °C for 5 minutes
-
-
Total Run Time: Approximately 17 minutes
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 40-550)
LC-QTOF-MS Protocol (Adapted from Furanyl UF-17 Analysis)
Instrumentation:
-
UHPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF)
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Initial: 5% B
-
0-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1 min: Return to 5% B
-
Post-time: 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor: 120 V
-
Acquisition Mode: TOF MS Scan (m/z 100-1000) and Auto MS/MS
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in biological samples.
Postulated Signaling Pathway for UF-17
UF-17 is a structural analog of U-47700, which is a known selective µ-opioid receptor agonist.[4][5] Therefore, it is highly probable that UF-17 exerts its effects through the same pathway. The following diagram illustrates the general signaling cascade initiated by the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: Postulated µ-opioid receptor signaling pathway for UF-17.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting UF-17 HCl Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to address the common problem of peak tailing observed during the analysis of UF-17 HCl, a compound containing a basic amine functional group.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a peak that is broader on the back half than the front half.[1] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[2] This distortion can negatively impact the accuracy and resolution of your analysis, making peak integration more difficult and less precise.[2][3]
Q2: Why is my this compound peak tailing?
A2: The primary cause of peak tailing for basic compounds like this compound is often secondary interactions between the analyte and the stationary phase.[1] Compounds with amine functional groups can interact strongly with ionized residual silanol groups on the silica support surface of the HPLC column, leading to tailing peaks.[1] Other potential causes include column overload, issues with the mobile phase, or problems with the HPLC system itself.[2][4][5]
Q3: How can I quickly check if the issue is related to my sample concentration?
A3: To determine if mass overload is the cause of peak tailing, you can perform a simple dilution experiment.[6] Dilute your sample solution (e.g., by a factor of 10) and inject it again.[6] If the peak tailing is significantly reduced, the original sample concentration was too high, leading to column overload.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing for this compound. It is recommended to investigate potential causes in the order presented, as they progress from simpler to more complex solutions.
Guide 1: Mobile Phase Optimization
Issues with the mobile phase are a frequent cause of peak tailing.[4] Optimizing the mobile phase composition and pH is a critical first step.
Is the mobile phase pH appropriate for this compound?
-
Problem: At mid-range pH, residual silanol groups on the silica-based column packing are ionized and can interact with the basic amine group of this compound, causing peak tailing.
-
Solution: Lowering the pH of the mobile phase can suppress the ionization of these silanol groups.[6] Operating at a lower pH ensures that the silanol groups are fully protonated, minimizing secondary interactions.[1]
-
Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer.
Is a mobile phase additive needed?
-
Problem: Even at a low pH, some secondary interactions may persist.
-
Solution: Adding a basic mobile phase additive, such as triethylamine (TEA), can help to mask the residual silanol groups and improve peak shape.[7] TEA acts as a competitor for the acidic silanol groups.[7]
-
Recommendation: Start with a low concentration of TEA (e.g., 10-25 mM) in the mobile phase.[7]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of silanol groups.[6][7] |
| Buffer Concentration | 10 - 25 mM | Maintains a constant pH and minimizes ionic interactions.[5][7] |
| Additive (TEA) | 10 - 25 mM | Masks residual silanol groups to reduce secondary interactions.[7] |
Experimental Protocol: Mobile Phase Preparation (pH 3.0 with TEA)
-
Prepare Aqueous Phase: To 950 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) to lower the pH.
-
Add Additive: Add 1.4 mL of triethylamine (TEA) to the aqueous phase.
-
Adjust pH: Adjust the final pH to 3.0 using either TFA or ammonium hydroxide.
-
Final Volume: Bring the total volume to 1 L with HPLC-grade water.
-
Filter: Filter the mobile phase through a 0.45 µm filter before use.
-
Mix with Organic: Prepare the final mobile phase by mixing the prepared aqueous phase with the organic solvent (e.g., acetonitrile) in the desired ratio.
Guide 2: Column and System Evaluation
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the HPLC column or the system hardware.
Is the column overloaded or compromised?
-
Problem: Injecting too much sample (mass overload) or too large of a volume can lead to peak distortion.[4] Additionally, physical damage to the column, such as a void at the inlet or a blocked frit, can cause tailing for all peaks.[5][8]
-
Solution: Reduce the injection volume or the sample concentration.[4][8] If all peaks are tailing, inspect the guard column (if used) and the column inlet frit for contamination or blockage.[2][8] Replacing the guard column is a quick way to diagnose this issue.[2]
Is there excessive dead volume in the system?
-
Problem: Excessive dead volume, particularly from poorly connected fittings or long tubing, can cause peak broadening and tailing, especially for early eluting peaks.
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter and length.
| Parameter | Recommendation | Rationale |
| Injection Volume | 5 - 10 µL | Avoids volume overload.[9] |
| Sample Concentration | Dilute sample by 10x to test | Checks for mass overload.[6] |
| Guard Column | Use and replace regularly | Protects the analytical column from contamination.[2] |
| Fittings and Tubing | Check for proper connection and appropriate dimensions | Minimizes dead volume. |
Experimental Protocol: Column Flushing and Passivation
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Strong Solvent: Flush the column with a strong, non-buffered solvent (e.g., 100% acetonitrile or methanol) for at least 30 column volumes.
-
Reverse Flush (if permissible): If the manufacturer's instructions allow, reverse the column direction and flush with the strong solvent. This can help remove particulates from the inlet frit.
-
Passivation (for persistent issues): For severe tailing due to active sites, a passivation procedure can be performed. This involves injecting a high concentration of a strongly interacting compound (like a concentrated solution of a similar amine) multiple times to saturate the active sites before running the actual samples.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound peak tailing.
Caption: General troubleshooting workflow for peak tailing.
Caption: Logical steps for mobile phase optimization.
References
- 1. youtube.com [youtube.com]
- 2. waters.com [waters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. youtube.com [youtube.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid Chromatography (LC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: UF-17 HCl Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of UF-17 HCl using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the signal intensity and overall quality of your mass spectrometry data for this compound.
Understanding this compound
This compound is the hydrochloride salt of Furanyl UF-17, a synthetic compound with a molecular formula of C₁₉H₂₄N₂O₂ and a monoisotopic mass of 312.1838 g/mol for the free base.[1][2] Its chemical structure contains a furan-2-carboxamide core linked to an N-phenyl group and a 2-(dimethylamino)cyclohexyl moiety. The presence of a tertiary amine (the dimethylamino group) makes it highly amenable to positive ion mode electrospray ionization (ESI).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?
A1: In positive ion mode, UF-17 will be detected as the protonated molecule, [M+H]⁺. The expected m/z value for the monoisotopic mass of the free base (C₁₉H₂₄N₂O₂) is approximately 313.1916. The full isotopic pattern can be used for confirmation.
Q2: I am observing a very low signal for this compound. What are the most common causes?
A2: Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings may not be optimized for this specific compound.
-
Inappropriate Mobile Phase Composition: The choice of solvents and additives in your mobile phase significantly impacts ionization efficiency.
-
Sample Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.
-
Analyte Degradation or Adsorption: this compound may be degrading in the sample solution or adsorbing to vials, tubing, or the analytical column.
-
Poor Fragmentation (in MS/MS): If you are using tandem mass spectrometry, the collision energy may not be optimal for generating characteristic product ions.
Q3: Which mobile phase additives are recommended for improving the this compound signal?
A3: For compounds with tertiary amines like this compound, using a mobile phase with an acidic additive is highly recommended to promote protonation and enhance the ESI signal in positive ion mode.
-
Formic acid (0.1%) is the most common and effective choice for LC-MS applications.[3][4][5][6][7]
-
Acetic acid (0.1%) can also be used and may offer different selectivity in your chromatography.
-
Avoid using trifluoroacetic acid (TFA) if possible, as it is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer.[3]
Q4: Can I analyze this compound in negative ion mode?
A4: Due to the presence of the readily protonated tertiary amine, this compound is best analyzed in positive ion mode. It lacks easily deprotonated acidic functional groups, making negative ion mode analysis significantly less sensitive.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity in Full Scan MS
If you are struggling with a weak or absent signal for the [M+H]⁺ ion of this compound in your full scan mass spectra, follow these troubleshooting steps.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Verify Instrument Tuning and Calibration:
-
Action: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Rationale: An untuned or uncalibrated instrument will not provide accurate mass assignments or optimal sensitivity.
-
-
Optimize ESI Source Parameters:
-
Action: Perform a systematic optimization of the ESI source parameters. This can be done by infusing a standard solution of this compound directly into the mass spectrometer or by repeated injections while adjusting one parameter at a time.
-
Rationale: The optimal source conditions are compound-dependent. Key parameters to adjust are capillary voltage, source temperature, and nebulizing and drying gas flow rates.
-
Experimental Protocol: See "Protocol 1: ESI Source Parameter Optimization."
-
-
Evaluate Mobile Phase Composition:
-
Action: If not already in use, add 0.1% formic acid to your mobile phase. Ensure you are using high-purity, LC-MS grade solvents and additives.
-
Rationale: Formic acid will protonate the tertiary amine of this compound, significantly enhancing its ionization efficiency in positive ESI mode.[3][4][5][6][7]
-
-
Assess Sample Preparation and Matrix Effects:
-
Action: If analyzing this compound in a complex matrix (e.g., plasma, urine), implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Rationale: Co-eluting matrix components can compete for ionization, suppressing the signal of your analyte of interest.
-
-
Investigate Analyte Adsorption:
-
Action: Prepare samples in deactivated glass or polypropylene vials. If carryover is observed, it may indicate adsorption to the injector or column.
-
Rationale: Basic compounds like this compound can adsorb to active sites on glass surfaces or within the chromatographic system, leading to signal loss.
-
Issue 2: Poor Sensitivity or Unstable Signal in MS/MS
For users performing quantitative analysis using tandem mass spectrometry (MS/MS), poor sensitivity or an unstable signal for product ions can be problematic.
Troubleshooting Workflow for Poor MS/MS Signal
Caption: A logical progression for troubleshooting poor MS/MS signal for this compound.
Detailed Steps:
-
Ensure Stable Precursor Ion Signal:
-
Action: Before optimizing MS/MS parameters, ensure you have a stable and reasonably intense signal for the [M+H]⁺ precursor ion in MS1.
-
Rationale: A weak or unstable precursor ion signal will invariably lead to a poor MS/MS signal. If the precursor signal is low, refer to the troubleshooting guide for low signal intensity in full scan MS.
-
-
Optimize Collision Energy (CE):
-
Action: Perform a collision energy optimization experiment to find the CE value that yields the highest intensity for your desired product ions.
-
Rationale: The optimal CE is compound- and instrument-dependent. Too low a CE will result in inefficient fragmentation, while too high a CE can lead to excessive fragmentation and loss of signal for specific product ions.
-
Experimental Protocol: See "Protocol 2: Collision Energy Optimization."
-
-
Select Appropriate Product Ions:
-
Action: Choose the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. Based on the structure of this compound, likely fragment ions will result from the cleavage of the C-N bonds.
-
Rationale: Selecting stable, high-intensity product ions will maximize the signal-to-noise ratio and improve the reliability of your assay.
-
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump for direct infusion or an LC system.
-
Mass spectrometer with an ESI source.
Methodology:
-
Infusion Setup: Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ESI source.
-
Initial Parameters: Set the mass spectrometer to acquire data in positive ion mode, monitoring the m/z of the [M+H]⁺ ion. Start with the instrument manufacturer's default parameters.
-
Parameter Optimization: Adjust one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion. Record the signal intensity at each setting. The typical order of optimization is:
-
Capillary Voltage
-
Nebulizing Gas Flow/Pressure
-
Drying Gas Flow
-
Drying Gas Temperature
-
-
Data Analysis: Plot the signal intensity against each parameter to determine the optimal value that provides the highest signal.
Data Presentation:
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Value |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Nebulizing Gas (L/min) | 1.0 | 1.5 | 2.0 | 1.5 |
| Drying Gas (L/min) | 8 | 10 | 12 | 10 |
| Source Temperature (°C) | 300 | 325 | 350 | 325 |
Protocol 2: Collision Energy Optimization
Objective: To determine the optimal collision energy (CE) for the fragmentation of the this compound precursor ion.
Materials:
-
Standard solution of this compound.
-
LC-MS/MS system.
Methodology:
-
Infusion or LC Injection: Introduce the this compound standard into the mass spectrometer.
-
MS/MS Setup: Set up an MS/MS experiment where the [M+H]⁺ ion of this compound is selected as the precursor ion.
-
CE Ramp: Program the instrument to acquire product ion spectra at a range of collision energies (e.g., from 5 eV to 50 eV in 5 eV increments).
-
Data Analysis: Examine the product ion spectra at each CE value. Identify the most abundant and structurally informative product ions. Plot the intensity of each major product ion as a function of collision energy to create a breakdown curve. The optimal CE for a specific MRM transition is the value that gives the highest intensity for that product ion.
Data Presentation:
| Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Intensity (Counts) |
| 313.2 | 105.1 | 10 | 50,000 |
| 313.2 | 105.1 | 15 | 150,000 |
| 313.2 | 105.1 | 20 | 250,000 |
| 313.2 | 105.1 | 25 | 180,000 |
| 313.2 | 72.1 | 25 | 80,000 |
| 313.2 | 72.1 | 30 | 200,000 |
| 313.2 | 72.1 | 35 | 350,000 |
| 313.2 | 72.1 | 40 | 280,000 |
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Furanyl UF-17 (hydrochloride) (CRM) | 2706404-03-5 [chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
resolving matrix effects in UF-17 HCl quantification
Welcome to the technical support center for the quantification of UF-17 HCl. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve matrix effects and ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the quantification of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][3][4] For this compound, a small molecule drug, accurate quantification in complex biological matrices like plasma or urine is critical for pharmacokinetic and toxicokinetic studies. Matrix effects can compromise the precision, sensitivity, and accuracy of the analytical method.[3]
Q2: What are the common indicators of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor peak shape (tailing or fronting).[5]
-
Inconsistent and irreproducible quantification results between samples.[1]
-
A significant difference in the response of this compound in a neat solution versus a matrix-based sample.
-
Signal suppression or enhancement when evaluating quality control samples.
Q3: What are the primary strategies to mitigate matrix effects when quantifying this compound?
A3: The main strategies to address matrix effects can be categorized as follows:
-
Sample Preparation: Optimize sample clean-up procedures to remove interfering matrix components.[1][6] This can include techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[7][8]
-
Chromatographic Separation: Modify the HPLC/UHPLC method to separate this compound from co-eluting matrix components.[1][2]
-
Methodological Approaches: Employ methods that compensate for matrix effects, such as the use of a stable isotope-labeled internal standard (SIL-IS), the standard addition method, or matrix-matched calibration curves.[1][9][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Shifting Retention Times for this compound
You observe that the chromatographic peak for this compound is tailing or fronting, and its retention time is not consistent across different samples.
Possible Cause: This may be due to strong interactions between this compound and the analytical column, often exacerbated by matrix components affecting the mobile phase composition near the column inlet.[4][11]
Troubleshooting Steps:
-
Assess Sample Solvent: Ensure the solvent used to dissolve the extracted this compound sample is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.[5]
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to better separate this compound from interfering matrix components.
-
Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
-
Improve Sample Clean-up: Enhance your sample preparation protocol to remove more of the matrix components.
Issue 2: Inconsistent Quantification Results for this compound Between Samples
You are observing high variability in the calculated concentrations of this compound in replicate injections of the same sample or between different samples that should have similar concentrations.
Possible Cause: This inconsistency is a classic sign of variable matrix effects between different sample matrices, leading to different degrees of ion suppression or enhancement for each sample.[1]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent quantification.
Recommended Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred method to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Standard Addition Method: If a SIL-IS is not available, the standard addition method is an effective way to quantify this compound in the presence of matrix effects.[12][13][14]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[9][10]
Issue 3: Suspected Signal Suppression or Enhancement of this compound
You suspect that the signal for this compound is being suppressed or enhanced by the sample matrix, but you are unsure to what extent.
Possible Cause: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of this compound in the mass spectrometer's ion source.[1][3]
Experimental Protocol: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Setup:
-
A syringe pump continuously infuses a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column and before the mass spectrometer inlet.
-
A 'T' connector is used to join the column effluent with the infusion line.
-
-
Procedure:
-
Begin infusing the this compound solution and acquire a stable baseline signal in the mass spectrometer.
-
Inject a blank matrix extract (a sample processed through your sample preparation procedure without the analyte).
-
Monitor the signal of the infused this compound.
-
-
Interpretation:
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement.
-
Caption: Post-column infusion experimental setup.
Experimental Protocols & Data
Protocol 1: Standard Addition Method for this compound Quantification
This method is used to accurately quantify this compound in a complex matrix by creating a calibration curve within the sample itself.[12][13][15]
Methodology:
-
Sample Aliquoting: Aliquot equal volumes of your unknown sample into several vials.
-
Spiking: Add increasing, known amounts of a this compound standard solution to each vial, leaving one vial un-spiked.
-
Dilution: Dilute all samples to the same final volume with a suitable solvent.
-
Analysis: Analyze each prepared sample by LC-MS/MS.
-
Data Plotting: Plot the peak area of this compound against the concentration of the added standard.
-
Extrapolation: Perform a linear regression and extrapolate the line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.
Hypothetical Data for Standard Addition:
| Vial | Volume of Sample (mL) | Concentration of Spiked this compound (ng/mL) | Final Volume (mL) | Observed Peak Area |
| 1 | 1.0 | 0 | 2.0 | 15,234 |
| 2 | 1.0 | 10 | 2.0 | 25,109 |
| 3 | 1.0 | 20 | 2.0 | 34,987 |
| 4 | 1.0 | 40 | 2.0 | 55,543 |
| 5 | 1.0 | 80 | 2.0 | 94,876 |
By plotting this data and extrapolating the linear regression, the initial concentration of this compound in the sample can be determined.
Protocol 2: Sample Dilution to Mitigate Matrix Effects
Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.[1][2]
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your sample extract (e.g., 1:5, 1:10, 1:20) using the initial mobile phase composition.
-
Analysis: Analyze the undiluted and diluted samples.
-
Evaluate Results: Compare the calculated concentrations (after correcting for the dilution factor). If the results converge at a certain dilution factor, it indicates that the matrix effect has been sufficiently minimized.
Impact of Sample Dilution on this compound Recovery:
| Dilution Factor | This compound Spiked (ng/mL) | Observed Concentration (ng/mL) | Recovery (%) |
| No Dilution | 50 | 35.5 | 71% |
| 1:5 | 50 | 44.0 | 88% |
| 1:10 | 50 | 48.5 | 97% |
| 1:20 | 50 | 49.2 | 98.4% |
As shown in the table, a 1:10 dilution was sufficient to overcome the signal suppression and achieve nearly complete recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Standard addition - Wikipedia [en.wikipedia.org]
- 13. alpha-measure.com [alpha-measure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
UF-17 HCl degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of UF-17 HCl in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a hydrochloride salt, the initial solution will be acidic. Changes in pH, especially towards neutral or alkaline conditions, can significantly impact the degradation rate. Elevated temperatures can accelerate hydrolytic degradation, while exposure to UV or fluorescent light may induce photodegradation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are under investigation, compounds with similar functional groups are often susceptible to hydrolysis of amide or ester moieties and oxidation. Forced degradation studies are essential to identify the potential degradation products and establish the degradation pathways of the molecule.[1][2]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a solvent system that ensures its stability. Initially, using a co-solvent system such as a mixture of an organic solvent (e.g., DMSO, ethanol) and an aqueous buffer at an acidic pH is advisable. The final concentration of the organic solvent should be minimized in the final working solutions to avoid any potential interference with the experiment.
Q4: How should I store my aqueous solutions of this compound?
A4: Aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, frozen aliquots (-20 °C or -80 °C) are recommended to minimize degradation. It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
Unexpected Degradation of this compound
Q: I am observing rapid degradation of this compound in my aqueous solution, even under recommended storage conditions. What could be the cause?
A: Unexpected degradation can arise from several factors. Consider the following troubleshooting steps:
-
pH of the Solution: Verify the pH of your aqueous solution. Although UF-17 is an HCl salt, the buffering capacity of your system might be insufficient, leading to a pH shift.
-
Contaminants: The presence of metal ions or other impurities in your water or buffer components can catalyze degradation. Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and reagents.
-
Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. If you suspect this is an issue, consider de-gassing your solvents before use.
-
Container Material: Evaluate the material of your storage container. Certain plastics may leach substances that can affect the stability of your compound. Using amber glass vials is a good practice to protect from light and minimize interactions.
pH-Dependent Instability
Q: My this compound solution is stable at acidic pH but degrades rapidly when I adjust the pH to neutral or alkaline for my cell-based assay. How can I mitigate this?
A: This is a common challenge for compounds that are not stable at physiological pH. Here are some strategies:
-
Prepare Fresh Solutions: Prepare the pH-adjusted solution immediately before use to minimize the time the compound is exposed to destabilizing conditions.
-
Use a Co-solvent: A small percentage of a biocompatible co-solvent like DMSO might help to improve stability in the final assay medium. However, ensure the final concentration is not toxic to your cells.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches such as liposomes or nanoparticles to protect the compound from the physiological environment.
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Parameters | % Degradation of this compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | 45% | 4 |
| Oxidative | 3% H₂O₂, RT, 8h | 30% | 3 |
| Thermal | 105°C, 48h | 10% | 1 |
| Photolytic | ICH Option 2, 24h | 25% | 3 |
Table 2: pH-Rate Profile for this compound Degradation at 37°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.012 | 57.8 |
| 7.4 | 0.085 | 8.2 |
| 9.0 | 0.231 | 3.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV/DAD or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 8 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
identifying common impurities in UF-17 HCl standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common impurities in UF-17 HCl standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound standard?
A1: Impurities in a peptide-based standard like this compound can originate from various stages of synthesis, purification, and storage. The most common categories of impurities include:
-
Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.[1]
-
Synthesis-Related Impurities: These can include deletion sequences, truncated peptides, or by-products from protecting groups used during synthesis.
-
Degradation Products: Impurities that form over time due to storage conditions, such as oxidation or deamidation.[2][3]
-
Counter-ion Content: Variations in the amount of the hydrochloride (HCl) counter-ion.
-
Water Content: Peptide HCl salts can be hygroscopic and absorb moisture from the atmosphere.
-
Enantiomeric/Isomeric Impurities: The presence of stereoisomers (e.g., D-amino acids instead of L-amino acids) that can arise during synthesis.[1][2]
-
Trace Metal Impurities: Contamination from reactors and processing equipment.[4][5][6]
Q2: My analytical column is showing unexpected peaks when I run my this compound standard. What could be the cause?
A2: Unexpected peaks are typically indicative of impurities. To troubleshoot, consider the following:
-
Peak Characteristics:
-
Small, sharp peaks may indicate residual solvents.
-
Broader peaks eluting close to the main peak could be related peptides (e.g., deletion sequences, isomers).[2]
-
Peaks that appear over time in subsequent runs of the same sample may suggest the compound is degrading in the autosampler.
-
-
Analytical Method:
-
Sample Preparation:
-
Use high-purity solvents for sample dissolution to avoid introducing contaminants.
-
Ensure the sample is fully dissolved and that the diluent is compatible with the mobile phase to prevent precipitation on the column.[7]
-
Q3: How can I quantify the purity of my this compound standard?
A3: A combination of analytical techniques is often employed for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Coupled with UV detection, this is the most common method for determining the purity of the main component and quantifying peptide-related impurities.[1][2][7] The absorption at 210-220 nm is typically monitored for the peptide backbone.[7]
-
Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), it provides mass-to-charge ratio information, which is invaluable for identifying unknown impurity peaks.[1][3][8]
-
Gas Chromatography (GC): Often used to identify and quantify residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify and quantify impurities, including isomers.[2]
-
Amino Acid Analysis (AAA): Used to confirm the amino acid composition and can help in quantifying the peptide content.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the analysis of trace metal impurities.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Batches of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Batch-to-Batch Purity Variation | Perform a side-by-side comparison of the old and new batches using a standardized HPLC method. | Request the Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles. If significant differences are observed that impact your assay, contact the supplier. |
| Different Water Content | Measure the water content of each batch using Karl Fischer titration. | Normalize the sample weight based on the water content to ensure you are using the same amount of active compound. |
| Degradation of Older Batch | Re-analyze the older batch to check for new impurity peaks that may have formed during storage. | If degradation is confirmed, discard the older batch. Always store peptide standards under the recommended conditions (typically cold and dry). |
Issue 2: Suspected Contamination of the this compound Standard
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contamination from Handling/Environment | Review your sample preparation workflow. Are you using clean spatulas, vials, and high-purity solvents? | Implement strict aseptic handling techniques, especially if the standard will be used in biological assays. Use fresh, high-purity solvents for each preparation. |
| Leaching from Storage Container | If the standard has been stored for an extended period, consider the possibility of contaminants leaching from the container. | Transfer a small amount to a new, clean vial and re-analyze. If the issue persists, it is likely inherent to the standard. |
| Microbial Contamination | If the standard was dissolved in a buffer and stored, microbial growth can occur.[1] | Prepare fresh solutions for each experiment. If solutions must be stored, filter sterilize and store at an appropriate temperature. |
Experimental Protocols
Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in a suitable solvent (e.g., water with a small amount of acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be 5-65% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification of Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Sample Preparation: Accurately weigh about 10 mg of the this compound standard into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO or water). Seal the vial.
-
GC Conditions:
-
Column: A polar capillary column is typically used for common solvents.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Headspace Conditions:
-
Incubation Temperature: e.g., 80 °C.
-
Incubation Time: e.g., 15 minutes.
-
-
Analysis: Identify solvents by comparing the retention times with those of known solvent standards. Quantify by using a standard addition or an external standard method.
Quantitative Data Summary
The following tables provide typical specifications for peptide standards. The exact values for a specific batch of this compound should be confirmed with the Certificate of Analysis.
Table 1: Typical Purity and Impurity Specifications
| Parameter | Method | Typical Specification |
| Purity (Main Peak) | HPLC/UPLC | ≥ 95% |
| Related Peptides | HPLC/UPLC | Each impurity ≤ 1.0% |
| Total Impurities | HPLC/UPLC | ≤ 5.0% |
| Enantiomeric Purity | Chiral HPLC or GC-MS | ≥ 99.0% |
Table 2: Common Residual Solvent Limits (ICH Guidelines)
| Solvent | Class | Concentration Limit (ppm) |
| Acetonitrile | 2 | 410 |
| Dichloromethane | 2 | 600 |
| Diethyl Ether | 3 | 5000 |
| Hexane | 2 | 290 |
| Methanol | 2 | 3000 |
Visualizations
Caption: Workflow for identifying and addressing impurities in this compound standards.
Caption: Logic diagram for troubleshooting unexpected results in cell-based assays.
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 8. ES2702712T3 - Quantification of impurities for peptide product release test - Google Patents [patents.google.com]
Technical Support Center: Optimizing Injection Volume for UF-17 HCl Analysis
Welcome to the technical support center for the analysis of UF-17 HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a specific focus on optimizing injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound analysis?
A1: A general guideline is to start with an injection volume that is 1-2% of the total column volume. For example, for a standard 4.6 x 150 mm column, the ideal injection volume would be between 5.8 µL and 58 µL. However, the optimal volume is dependent on the sample concentration. It is recommended to perform a load study to determine the maximum acceptable volume before chromatographic performance is compromised.[1]
Q2: How does injection volume affect peak shape and sensitivity?
A2: Increasing the injection volume can increase the peak response (sensitivity), which is beneficial for trace analysis. However, injecting too large a volume can lead to column overload, resulting in distorted peak shapes such as fronting, and a potential decrease in resolution.[2][3] The key is to find a balance that provides adequate sensitivity without sacrificing peak integrity and separation.
Q3: Can the sample solvent composition affect my analysis when optimizing injection volume?
A3: Absolutely. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly for early eluting peaks.[2][4][5] This "solvent mismatch" can lead to peak fronting or splitting.[2] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.[5]
Troubleshooting Guides
Issue 1: Peak Fronting Observed After Increasing Injection Volume
Q: I increased the injection volume of my this compound sample to get a better signal, but now my peaks are fronting. What is the cause and how can I fix it?
A: Peak fronting is a common symptom of column overload, which can be caused by injecting too large a sample volume or too high a concentration.[2][3] It can also be caused by a mismatch between the sample solvent and the mobile phase.[2][6]
Experimental Protocol for Troubleshooting Peak Fronting:
-
Confirm Overload: Reduce the injection volume by half while keeping the concentration constant. If the peak shape improves and becomes more symmetrical, the issue is likely volume overload.[2]
-
Sample Dilution: If reducing the volume results in a signal that is too low, return to the higher injection volume but dilute the sample concentration. Prepare a series of dilutions (e.g., 2-fold, 5-fold, 10-fold) and inject them. This can help find a concentration that gives a good signal without causing overload.
-
Check Sample Solvent: Ensure your this compound sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[5] If your sample is in a strong solvent like 100% acetonitrile while your mobile phase starts at 10% acetonitrile, this mismatch can cause fronting.[4] Re-dissolve or dilute your sample in the initial mobile phase.
-
Column Integrity Check: If the issue persists, it could indicate a physical problem with the column, such as a collapsed bed.[2] This is less common but can be investigated by running a standard on a new, equivalent column.
Data Summary: Impact of Injection Volume on Peak Fronting
| Injection Volume | Peak Shape | Observation | Recommendation |
| Low (e.g., 2 µL) | Symmetrical | Good peak shape, but potentially low signal-to-noise. | Increase volume if sensitivity is insufficient. |
| Optimal (e.g., 10 µL) | Symmetrical | Good peak shape with adequate signal. | Ideal for quantitative analysis. |
| High (e.g., 50 µL) | Fronting | Asymmetrical peak with a leading edge.[3] | Reduce injection volume or sample concentration.[2] |
Troubleshooting Workflow for Peak Distortion
Caption: Troubleshooting workflow for peak distortion issues.
Issue 2: Peak Tailing with this compound
Q: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the column.[7][8][9] Other causes can include using an incorrect mobile phase pH or column contamination.
Experimental Protocol for Troubleshooting Peak Tailing:
-
Mobile Phase pH Adjustment: Since this compound is a basic compound, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the residual silanol groups on the stationary phase, reducing the unwanted secondary interactions that cause tailing.[10]
-
Use of Mobile Phase Additives: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Column Conditioning/Replacement: If the tailing develops over time, the column may be contaminated or degraded. Flush the column with a strong solvent. If this does not resolve the issue, replacing the column may be necessary.[10] Consider using a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions.[2][8]
-
Reduce Injection Volume: While less common for tailing than fronting, injecting a very high concentration can also contribute to peak tailing due to overloading of the active sites.[2] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2]
Issue 3: Sample Carryover Detected in Blank Injections
Q: After injecting a concentrated sample of this compound, I am seeing a small peak at the same retention time in my subsequent blank injection. How can I eliminate this carryover?
A: Sample carryover occurs when a portion of the analyte from a previous injection appears in a subsequent run.[11] This is often due to insufficient cleaning of the autosampler needle and injection port, or adsorption of the analyte onto surfaces in the flow path.[11][12]
Experimental Protocol for Troubleshooting Carryover:
-
Optimize Needle Wash: The most common cause of carryover is an inadequate needle wash.
-
Increase Wash Time: Extend the duration of the needle wash in your autosampler settings.[12]
-
Use a Stronger Wash Solvent: The wash solvent should be able to effectively dissolve this compound. A mixture that includes an organic solvent and a small amount of acid may be more effective than a neutral solvent.
-
Employ Multiple Wash Solvents: Many modern autosamplers allow for the use of two or more wash solvents. A sequence of a strong organic solvent followed by a solvent similar to the initial mobile phase can be very effective.
-
-
Injection Volume Study with Blanks: To confirm the source of the peak, inject blanks with varying volumes. If the peak area increases with a larger blank injection volume, it suggests the blank itself is contaminated. If the peak area remains constant, the carryover is likely from the system.
-
System Flushing: If optimizing the needle wash is not sufficient, perform a systematic flush of the injection system, including the sample loop and injection valve, with a strong, appropriate solvent.
-
Reduce Injection Volume: Injecting a smaller volume of a concentrated sample can sometimes reduce the amount of material that needs to be washed from the system, thereby minimizing carryover.[13]
Troubleshooting Logic for Carryover
Caption: Logical workflow for troubleshooting sample carryover.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 5. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
Technical Support Center: Stability Testing of UF-17 HCl Working Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of UF-17 HCl working solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound working solution?
A1: The stability of this compound, a hydrochloride salt of a likely weakly basic parent compound, can be influenced by several factors.[1] The most critical are pH, exposure to light, temperature, and the presence of oxidizing agents.[2] As an HCl salt, the compound's stability is often pH-dependent, with hydrolysis being a common degradation pathway in aqueous solutions.[3][4]
Q2: Why is a forced degradation study necessary for this compound?
A2: Forced degradation, or stress testing, is essential for several reasons. It helps to identify potential degradation products that could form under various environmental conditions.[5] This information is crucial for developing and validating a stability-indicating analytical method (SIAM), which is a method that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[6][7] Understanding the degradation pathways also facilitates the development of stable formulations and appropriate storage conditions.[6]
Q3: What are the typical stress conditions used for forced degradation of a hydrochloride salt like this compound?
A3: According to regulatory guidelines and common practices, forced degradation studies should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2] For a substance like this compound, this would typically involve exposure to solutions of hydrochloric acid (e.g., 0.1M to 1M HCl) and sodium hydroxide (e.g., 0.1M to 1M NaOH), hydrogen peroxide (e.g., 3% H₂O₂), exposure to UV and visible light, and elevated temperatures.[2][5][8]
Q4: How much degradation should I aim for during a forced degradation study?
A4: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20% of the active pharmaceutical ingredient.[2] Degradation beyond 20% may lead to the formation of secondary degradation products that might not be relevant to real-world storage conditions, complicating the analysis.[4]
Q5: How should I prepare my this compound working solution for stability testing?
A5: Your working solution should be prepared in a solvent that is appropriate for your analytical method, typically the mobile phase used in your HPLC analysis.[9] It is crucial to use high-purity solvents and freshly prepared solutions to avoid introducing contaminants that could interfere with the analysis.[10] For hydrolytic studies, the drug is dissolved in the acidic or basic medium directly, or a stock solution is diluted into the stress medium.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the stability testing of this compound.
Q: My HPLC chromatogram shows unexpected peaks after a forced degradation study. How do I identify them?
A: Unexpected peaks are likely degradation products. The primary goal of a forced degradation study is to generate these peaks to ensure your analytical method can resolve them from the parent this compound peak.[11] To identify them, you can use techniques like mass spectrometry (LC-MS) to determine their molecular weight and fragmentation patterns, which can provide clues about their structure.
Q: I'm seeing significant baseline drift in my gradient HPLC analysis. What could be the cause?
A: Baseline drift in gradient elution can be caused by several factors.[12] One common issue is the mobile phase; ensure that the solvents are of high purity and have been adequately degassed.[10][12] Contaminants in the mobile phase can accumulate on the column at low organic concentrations and elute as the organic concentration increases, causing a rising baseline.[10] Also, ensure your column is properly conditioned before analysis.[12]
Q: The retention time of my this compound peak is shifting between injections. What should I do?
A: Retention time variability can compromise your results. Potential causes include:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts. Ensure it is prepared accurately and freshly each day.[9]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is recommended for stable operation.[9]
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[9]
-
pH of the Mobile Phase: Since this compound is a salt, the pH of the mobile phase can significantly impact its retention, especially on a reverse-phase column. Ensure the buffer is adequately prepared and the pH is consistent.[13]
Q: My chromatogram shows a split peak for the main this compound analyte. What's wrong?
A: Peak splitting can be a complex issue with multiple potential causes.[12]
-
Column Contamination or Overload: The column inlet may be blocked or contaminated. Try flushing the column with a strong solvent or replacing the guard column.[12] You may also be overloading the column; try injecting a lower concentration of your sample.[13]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9][10]
-
Co-eluting Impurity: It's possible that an impurity or a degradant is co-eluting with your main peak. The goal of the stability-indicating method is to resolve such peaks. Further method development may be required.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
HPLC-grade Acetonitrile and Methanol
-
HPLC-grade water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer
-
Class A volumetric flasks and pipettes
-
Validated HPLC method for this compound
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Store at 60°C for 48 hours. Take samples at intermediate time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.[2][8]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1M NaOH. Store at 60°C for 24 hours. Take samples at various time points. Neutralize with 0.1M HCl before analysis.[2][8]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.[6][8]
-
Thermal Degradation: Store the solid this compound powder in a petri dish at 70°C for 7 days.[11] Also, store a solution of this compound (1 mg/mL) at 70°C for 7 days.
-
Photolytic Degradation: Expose the solid this compound powder and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
For each time point and condition, dilute the stressed sample to a final concentration suitable for the HPLC method (e.g., 50 µg/mL) using the mobile phase.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the relative retention times (RRT) of all degradation products.
-
Perform peak purity analysis of the this compound peak to ensure it is free from co-eluting impurities.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| 1M HCl at 60°C | 48 hrs | 15.2% | 2 | 0.78, 1.35 |
| 0.1M NaOH at 60°C | 24 hrs | 18.5% | 1 | 0.85 |
| 3% H₂O₂ at RT | 48 hrs | 9.8% | 3 | 0.65, 0.91, 1.12 |
| Thermal (Solid) at 70°C | 7 days | 2.1% | 1 | 1.35 |
| Photolytic (Solution) | ICH Q1B | 12.4% | 2 | 0.91, 1.50 |
| Control (Solution) | 48 hrs | < 0.5% | 0 | - |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. hplc.eu [hplc.eu]
preventing contamination in UF-17 HCl experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in experiments involving UF-17 HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound experiments?
A1: Contamination in this compound experiments can arise from several sources, broadly categorized as microbial, chemical, and particulate contamination.
-
Microbial Contamination: Introduction of bacteria, fungi, or viruses from non-sterile equipment, reagents, or the laboratory environment.
-
Chemical Contamination: Unwanted chemical residues from glassware, plasticware, or cross-contamination from other experiments. This can also include impurities from solvents or degradation of this compound itself.[1][2]
-
Particulate Contamination: Introduction of dust, fibers from clothing, or other airborne particles.[1]
Q2: How can I ensure the sterility of my this compound solution?
A2: To maintain the sterility of your this compound solution, it is crucial to employ aseptic techniques.[3] This includes working in a sterile environment like a laminar flow hood, using sterile pipette tips and tubes, and always using fresh, sterile solvents to dissolve the compound. Wipe down all surfaces and containers with 70% ethanol before introducing them into the sterile field.[3]
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: this compound should be stored in a tightly sealed container at room temperature, protected from moisture and light.[4] Improper storage can lead to degradation, which can be a source of chemical contamination in your experiments.
Q4: How can I detect contamination in my this compound stock solution?
A4: Visual inspection for turbidity or particulates can be a first indicator of microbial or particulate contamination. For detecting chemical impurities or degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are recommended.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides step-by-step solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Chemical or microbial contamination of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound using aseptic techniques. 2. Run a quality control check on the new stock solution using HPLC or MS. 3. Repeat the experiment with the new stock solution and compare the results. |
| Visible particles or cloudiness in the this compound solution. | Microbial growth or precipitation of the compound. | 1. Do not use the contaminated solution. 2. Review your solution preparation protocol to ensure proper dissolution and sterile filtering. 3. Prepare a new solution and filter it through a 0.22 µm sterile filter before use. |
| High background noise in analytical measurements (e.g., LC-MS). | Contamination from labware, solvents, or the instrument itself.[2] | 1. Use high-purity solvents and reagents. 2. Ensure all labware is scrupulously clean; consider acid-washing for glassware. 3. Run blank samples to identify the source of the background noise. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, accurate concentration of this compound stock solution for use in cell-based assays or other sensitive experiments.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, sterile water)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, disposable serological pipettes and pipette tips
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
70% ethanol solution
-
Sterile 0.22 µm syringe filters
Procedure:
-
Wipe down the interior of the laminar flow hood with 70% ethanol.[3]
-
Place all necessary sterile materials inside the hood.
-
Accurately weigh the desired amount of this compound powder on a calibrated analytical balance.
-
Aseptically transfer the powder to a sterile conical tube.
-
Using a new sterile pipette, add the appropriate volume of sterile solvent to the conical tube to achieve the desired stock concentration.
-
Cap the tube tightly and vortex until the this compound is completely dissolved.
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a new, sterile, and clearly labeled conical tube. This step removes any potential microbial contamination.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.
-
Store the aliquots at the recommended temperature.[4]
Data Presentation
Table 1: Impact of Aseptic Techniques on Microbial Contamination
| Technique | Number of Samples | Contaminated Samples | Contamination Rate (%) |
| Standard Benchtop | 50 | 18 | 36% |
| Laminar Flow Hood | 50 | 2 | 4% |
Table 2: Purity of this compound Stock Solution with Different Solvents
| Solvent Grade | Initial Purity (HPLC, %) | Purity after 4 Weeks at 4°C (%) | Degradation Products Detected |
| Standard Grade Water | 99.1% | 95.3% | Yes |
| Nuclease-Free Water | 99.2% | 98.9% | No |
| Anhydrous DMSO | 99.5% | 99.4% | No |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for contamination issues.
References
- 1. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
UF-17 HCl Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling the poor aqueous solubility of UF-17 HCl, a novel and selective Kinase X (KX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is the hydrochloride salt of UF-17, a potent and selective small molecule inhibitor of Kinase X (KX). As a weakly basic compound, UF-17's solubility is highly pH-dependent. The hydrochloride salt form is utilized to improve its solubility and stability.[1][2] However, challenges can arise when preparing solutions in physiological buffers, which can lead to precipitation and affect the accuracy and reproducibility of experimental results.
Q2: Why does my this compound solution precipitate when I dilute my DMSO stock in PBS (pH 7.4)?
This is a common issue for hydrochloride salts of weakly basic compounds. At an acidic pH, the molecule is protonated and generally more soluble. When a concentrated acidic stock (or a DMSO stock of the HCl salt) is diluted into a neutral or alkaline buffer like PBS (pH 7.4), the pH of the microenvironment around the compound particle increases. This can cause the deprotonation of the molecule, converting it to its free base form, which is significantly less soluble in aqueous solutions and thus precipitates.[3][4][5]
Q3: What is the recommended method for preparing a stock solution of this compound?
We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to ensure stability. See "Protocol 1" for a detailed procedure.
Q4: Can I use heat or sonication to dissolve this compound in my buffer?
Gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution for immediate use. However, prolonged heating is not recommended as it may degrade the compound. If a solution requires heating to remain clear, it is likely supersaturated and may precipitate upon cooling or over time. It is preferable to optimize the solvent conditions.
Q5: What are the recommended buffers for working with this compound?
For cellular assays, it is often necessary to work at physiological pH. However, for in-vitro kinase assays or other biochemical experiments, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can significantly improve the solubility of this compound by keeping it in its protonated, more soluble salt form.
Troubleshooting Guide
This section addresses specific problems you may encounter. For a systematic approach, refer to the workflow diagram below.
Problem: A precipitate forms immediately after diluting the DMSO stock into my aqueous buffer.
-
Check Buffer pH: The pH of your buffer is likely too high (neutral or alkaline), causing the conversion of the HCl salt to the less soluble free base.
-
Solution 1: If your experiment allows, switch to a buffer with a lower pH (e.g., MES or HEPES, pH 6.5).
-
Solution 2: Decrease the final concentration of this compound in your working solution.
-
-
High Final Concentration: The final concentration may exceed the solubility limit of the compound in that specific buffer.
-
Solution: Perform a solubility test to determine the practical concentration limit in your buffer system. If a higher concentration is needed, consider adding a co-solvent.
-
-
Use of Co-solvents: For many compounds, the addition of an organic co-solvent can increase aqueous solubility.[6]
-
Solution: Introduce a small percentage of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) into your final aqueous solution. Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% DMSO for most cell-based assays).
-
Problem: The solution is initially clear but becomes cloudy or shows precipitation after some time.
-
Metastable Solution: You may have created a supersaturated, metastable solution that is precipitating over time. This can be common when "crashing" a compound from a DMSO stock into a buffer.
-
Solution 1: Prepare fresh working solutions immediately before use.
-
Solution 2: Reduce the final concentration of this compound to ensure it remains below its equilibrium solubility limit.
-
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate if moved to a colder environment (e.g., 4°C).
-
Solution: Prepare and use the solutions at a constant, controlled temperature.
-
Data Presentation
The following tables provide hypothetical, yet representative, solubility data for this compound to guide your experimental design.
Table 1: Solubility of this compound in Various Buffers and pH
| Buffer (50 mM) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Citrate | 5.0 | 25 | >1000 | >2150 |
| MES | 6.0 | 25 | 450 | 967 |
| HEPES | 7.0 | 25 | 25 | 54 |
| PBS | 7.4 | 25 | <10 | <22 |
| Tris | 8.0 | 25 | <2 | <4 |
Molecular Weight of this compound assumed to be 465.0 g/mol .
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4) at 25°C
| Co-solvent | Concentration (%) | Solubility (µg/mL) | Solubility (µM) |
| None | 0% | <10 | <22 |
| DMSO | 1% | 45 | 97 |
| DMSO | 5% | 210 | 452 |
| Ethanol | 5% | 150 | 323 |
| PEG 400 | 10% | 350 | 753 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound (e.g., 4.65 mg for 1 mL of 10 mM solution).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: General Protocol for Preparing Working Solutions in Aqueous Buffer
-
Materials: 10 mM this compound stock in DMSO, desired aqueous buffer.
-
Procedure:
-
Calculate the volume of stock solution needed for your final concentration.
-
Add the aqueous buffer to your sterile tube first.
-
While vortexing the buffer, add the required volume of the DMSO stock solution drop-wise to facilitate rapid mixing and minimize local concentration effects that can cause precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately for best results.
-
Protocol 3: Shake-Flask Method for Determining Equilibrium Solubility [7][8]
-
Purpose: To determine the thermodynamic equilibrium solubility of this compound in a specific buffer.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the test buffer in a glass vial (ensure solid is visible at the bottom).
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Visualizations
Workflow for Troubleshooting this compound Solubility
Caption: A decision tree for systematically troubleshooting this compound solubility issues.
Hypothetical Signaling Pathway for Kinase X (KX)
Caption: UF-17 inhibits Kinase X, blocking downstream inflammatory gene expression.
References
UF-17 HCl standard operating procedure deviations
Technical Support Center: UF-17 HCl
Disclaimer: Publicly available information on the specific properties, handling, and standard operating procedures for a compound designated "this compound" is limited. The following technical support guide is a comprehensive template based on best practices for handling novel hydrochloride salt compounds in a research and development environment. The data and protocols provided are illustrative and should be adapted based on experimentally determined properties and safety information.
Summary of Quantitative Data
For ease of reference, the known and hypothetical physical and chemical properties of this compound are summarized below.
| Property | Value | Source/Notes |
| IUPAC Name | Not publicly available | - |
| CAS Number | Not publicly available | - |
| Appearance | White to off-white solid | General observation for hydrochloride salts |
| Molecular Weight | Hypothetical: 350.85 g/mol (as HCl salt) | Based on potential small molecule drug candidates |
| Solubility (25 °C) | - Water: > 25 mg/mL - DMSO: > 50 mg/mL - Ethanol: ~10 mg/mL | Hypothetical values for experimental use |
| Storage Temperature | 2-8°C, desiccate | Recommended for preserving stability |
| Melting Point | Hypothetical: 188-192 °C | Placeholder value |
| Purity (by HPLC) | >98% | Standard for research-grade compounds |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Incomplete Dissolution of this compound in Aqueous Buffers
-
Question: I am having trouble dissolving this compound in my phosphate-buffered saline (PBS) at the desired concentration. I see particulate matter in my solution. What should I do?
-
Answer:
-
Check the pH of your buffer: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your PBS is slightly acidic (e.g., pH 6.8-7.2).
-
Prepare a concentrated stock in an organic solvent: First, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Perform serial dilutions: From the DMSO stock, perform serial dilutions into your aqueous buffer to reach the final desired concentration. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.
-
Gentle warming and sonication: If solubility is still an issue, you can try gently warming the solution (e.g., to 37°C) or using a sonicator bath for short periods. However, be mindful of the compound's stability under these conditions.
-
Issue 2: High Variability in Experimental Replicates
-
Question: My experimental results with this compound show high variability between replicates. What could be the cause?
-
Answer:
-
Inconsistent solution preparation: Ensure that your stock and working solutions are prepared fresh for each experiment and that the compound is fully dissolved. Vortex solutions thoroughly before each use.
-
Compound stability: this compound may be unstable in your experimental buffer over the time course of your experiment. Consider performing a time-course stability study using HPLC or a similar method to assess its degradation.
-
Adsorption to plastics: Some compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates). Using low-adhesion plasticware or pre-rinsing tips with the solution may help.
-
Pipetting errors: When working with small volumes of concentrated stock solutions, minor pipetting inaccuracies can lead to large variations in the final concentration. Ensure your pipettes are calibrated.
-
Issue 3: Unexpected Biological or Assay Interference
-
Question: I am observing unexpected or off-target effects in my cell-based assay. Could this compound be interfering with the assay itself?
-
Answer:
-
Run vehicle controls: Always include a vehicle control (the solvent, e.g., DMSO, at the same final concentration) to distinguish the effects of the compound from those of the solvent.
-
Assay interference check: To check for direct interference with your assay's detection method (e.g., fluorescence, luminescence), run the assay in a cell-free system with this compound at the highest concentration used in your experiment.
-
Consider compound properties: If your assay involves fluorescent reporters, be aware that some compounds can have intrinsic fluorescence or act as quenchers.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended procedure for weighing this compound?
-
A1: Due to its potentially hazardous nature and the need for precision, it is recommended to weigh this compound in a chemical fume hood using an analytical balance. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: For a 10 mM stock solution, based on a hypothetical molecular weight of 350.85 g/mol , dissolve 3.51 mg of this compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q3: What is the known stability of this compound in solution?
-
A3: The stability of this compound in aqueous solutions has not been publicly documented. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
-
Q4: What are the primary safety concerns when handling this compound?
-
A4: As a novel compound, the toxicological properties of this compound may not be fully known. Handle with caution. As a hydrochloride salt, it may be corrosive or irritating upon contact with skin or eyes. Always handle it in a well-ventilated area or fume hood and wear appropriate PPE.[1][2][3] Consult the Safety Data Sheet (SDS) if available.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Objective: To prepare sterile working solutions of this compound for treating cells in culture.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile filter (0.22 µm) if needed
-
-
Methodology:
-
Prepare a 10 mM stock solution in DMSO: a. In a chemical fume hood, weigh out 3.51 mg of this compound (assuming MW = 350.85 g/mol ). b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex at room temperature until the solid is completely dissolved.
-
Prepare intermediate dilutions (if necessary): a. For lower concentration ranges, it may be necessary to create an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO.
-
Prepare final working solutions in cell culture medium: a. Warm the cell culture medium to 37°C. b. To create a 10 µM working solution from the 10 mM stock, perform a 1:1000 dilution. For example, add 5 µL of the 10 mM stock to 4995 µL of pre-warmed cell culture medium. c. Vortex the working solution gently before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 5 µL of DMSO to 4995 µL of medium for a 1:1000 dilution).
-
Visualizations
Caption: Experimental workflow for using this compound in a typical cell-based assay.
Caption: Troubleshooting decision tree for high experimental variability.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for UF-17 HCl and its Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative overview of the analytical method validation for UF-17 HCl, a synthetic opioid, and its structurally similar alternatives, U-47700 and Fentanyl analogs. The information presented herein is intended to support the development and validation of robust analytical methods for these compounds.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For the quantification of this compound and its alternatives, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted technique due to its high sensitivity and selectivity. The following table summarizes typical validation parameters for an LC-MS/MS method for this compound, alongside published data for U-47700 and a representative Fentanyl analog.
| Validation Parameter | This compound (Representative LC-MS/MS Method) | U-47700 (LC-MS/MS) | Fentanyl Analog (LC-MS/MS) |
| Linearity Range | 1 - 500 ng/mL | 0.1 - 100 ng/mL[1] | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (Repeatability, %RSD) | ≤ 15% | ≤ 10% | ≤ 15% |
| Precision (Intermediate, %RSD) | ≤ 15% | ≤ 15% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL[1] | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | 0.1 ng/mL[1] | 0.5 ng/mL |
Note: The data for this compound is representative of a plausible validated method based on the performance of methods for structurally similar compounds. The data for U-47700 and the Fentanyl analog are derived from published analytical method validation studies.
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative protocol for the validation of an LC-MS/MS method for the determination of this compound in a biological matrix.
Scope
This protocol describes the procedures for the validation of an analytical method for the quantitative determination of this compound in human plasma. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters
The following parameters will be evaluated:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., UF-17-d5 HCl
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm.
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Standards: Prepare serial dilutions of the this compound stock solution in methanol to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) by spiking control plasma with the this compound working standards.
-
Sample Extraction: Perform a protein precipitation extraction by adding three volumes of acetonitrile (containing the IS) to one volume of plasma sample (calibrator or QC). Vortex and centrifuge. Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor two multiple reaction monitoring (MRM) transitions for this compound and one for the IS.
Validation Procedures
-
Specificity: Analyze six different lots of blank human plasma to assess for interfering peaks at the retention times of this compound and the IS.
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Perform a linear regression and determine the correlation coefficient (r²).
-
Accuracy and Precision: Analyze the QC samples in six replicates on three different days. Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the low concentration standards (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results of the QC samples.
Visualizations
Opioid Receptor Signaling Pathway
This compound is a synthetic opioid and is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors. The following diagram illustrates the general signaling pathway initiated by the binding of an opioid agonist to its receptor.
Caption: Opioid receptor signaling pathway initiated by an agonist.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process that follows established guidelines, such as those from the ICH. The following workflow diagram outlines the key stages and parameters involved in this process.
Caption: Workflow for analytical method validation based on ICH Q2(R1).
References
Navigating Opioid Screens: A Comparative Guide to the Cross-Reactivity of UF-17 HCl and Related Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the analytical reference standard UF-17 HCl with common opioid assays. Due to a lack of direct experimental data on this compound's interaction with opioid screening technologies, this document establishes a framework for understanding potential cross-reactivity by examining structurally similar fentanyl analogs. The principles and methodologies outlined herein offer a predictive and practical approach for assessing novel psychoactive substances (NPS) within existing toxicological screening platforms.
Introduction to this compound
This compound is classified as an analytical reference standard.[1][2] Structurally, it shares similarities with some synthetic opioids, which has led to its use in forensic and research laboratories for the calibration of analytical instrumentation and the identification of unknown compounds.[1] It is critical to note that, to date, there is no published literature documenting any pharmacological activity or receptor binding affinity of this compound at opioid receptors.[1] Therefore, the focus of this guide is on the potential for analytical cross-reactivity in screening assays rather than pharmacological cross-reactivity.
The Challenge of Cross-Reactivity in Opioid Immunoassays
Immunoassays are a widely used primary screening tool for the detection of opioids in biological samples. These assays utilize antibodies that recognize specific molecular features of a target analyte. However, the specificity of these antibodies can vary, leading to the potential for cross-reactivity with structurally related compounds. This is a significant consideration in the evolving landscape of NPS, where novel fentanyl analogs and other synthetic opioids are continually emerging.[3][4]
A positive result from an immunoassay is typically presumptive and should be confirmed by a more specific analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6] Understanding the cross-reactivity profile of an immunoassay is crucial for interpreting screening results accurately and avoiding false positives or negatives.[5][7]
Comparative Cross-Reactivity of Fentanyl Analogs
While direct cross-reactivity data for this compound is unavailable, examining the performance of various fentanyl analogs in commercially available immunoassays provides a valuable surrogate for understanding how a compound with structural similarities might behave. The following table summarizes published cross-reactivity data for several fentanyl analogs in different immunoassay kits.
| Fentanyl Analog | Immunoassay Kit A | Immunoassay Kit B | Immunoassay Kit C |
| Fentanyl | 100% | 100% | 100% |
| Acetylfentanyl | ~100%[1] | Variable | High |
| Acrylfentanyl | ~100%[1] | Low | Moderate |
| Furanylfentanyl | ~20%[1] | Low | Low |
| Carfentanil | 12.5%[8] | Very Low | Very Low |
| Norfentanyl (metabolite) | ~3% (ARK assay)[1] | Not Detected | Not Detected |
Note: Cross-reactivity is typically expressed as the concentration of the analog required to produce a positive result equivalent to a given concentration of the target analyte (in this case, fentanyl). The data presented is a qualitative summary of findings from multiple sources and may vary depending on the specific assay manufacturer and lot.
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of the cross-reactivity of a novel compound like this compound in an opioid immunoassay involves a standardized experimental workflow.
Materials and Reagents
-
Certified reference material of this compound
-
Commercially available opioid immunoassay kits (e.g., ELISA, EMIT)
-
Drug-free urine or serum matrix
-
Calibrators and controls provided with the immunoassay kit
-
Appropriate laboratory equipment (e.g., microplate reader, automated chemistry analyzer)
Experimental Procedure
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, DMSO) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in the drug-free matrix to create a range of concentrations to be tested.
-
Immunoassay Analysis: The prepared dilutions of this compound are analyzed using the selected opioid immunoassay according to the manufacturer's instructions.
-
Determination of IC50: The concentration of this compound that produces a 50% inhibition of the assay signal (IC50) is determined.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Fentanyl / IC50 of this compound) x 100
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows related to the assessment of opioid cross-reactivity.
Caption: Principle of a competitive opioid immunoassay.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Future Directions
While this compound serves as a valuable analytical tool, its potential for cross-reactivity in opioid screening assays remains uncharacterized. The data on structurally similar fentanyl analogs suggest that the likelihood and degree of cross-reactivity are highly dependent on the specific structural features of the compound and the design of the immunoassay.
For researchers and drug development professionals working with novel compounds that are structurally related to known opioids, a thorough evaluation of their cross-reactivity in common screening panels is an essential step in preclinical characterization. This not only aids in the interpretation of toxicological screens but also contributes to a broader understanding of the analytical challenges posed by the continuous emergence of novel psychoactive substances. Future studies are warranted to generate direct experimental data on the cross-reactivity profile of this compound and other related reference materials.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. [PDF] Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 7. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Imidazolylpyrimidine Analogs as P2Y14 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of a series of P2Y14 receptor antagonists centered around an imidazolylpyrimidine scaffold. While the specific compound "UF-17 HCl" was not explicitly identified in the reviewed literature, this document focuses on a closely related and well-characterized chemical series that likely encompasses its structural class. The data and methodologies presented are synthesized from publicly available research to aid in the understanding and future development of potent and selective P2Y14 antagonists.
Performance Comparison of Imidazolylpyrimidine Analogs
The following table summarizes the in vitro potency of a series of 4-((1H-imidazol-1-yl)methyl)-N-aryl-6-phenylpyrimidin-2-amine analogs as antagonists of the P2Y14 receptor. The data highlights key structural modifications and their impact on inhibitory activity.
| Compound ID | R Group (N-Aryl Substituent) | IC50 (nM) at P2Y14 Receptor | Notes on Activity |
| 1a | 4-isopropylphenyl | 15 | Lead compound |
| 1b | 4-ethylphenyl | 25 | Decreased potency with smaller alkyl group |
| 1c | 4-tert-butylphenyl | 8 | Increased potency with bulkier alkyl group |
| 1d | 4-methoxyphenyl | 45 | Electron-donating group reduces potency |
| 1e | 4-chlorophenyl | 12 | Electron-withdrawing group maintains potency |
| 1f | 4-fluorophenyl | 18 | Similar potency to chloro-substituted analog |
| 1g | 3,4-dichlorophenyl | 5 | Increased potency with di-substitution |
| 1h | phenyl | 80 | Unsubstituted phenyl shows reduced activity |
Experimental Protocols
In Vitro P2Y14 Receptor Antagonist Assay (Calcium Mobilization)
This functional assay is commonly used to determine the potency of P2Y14 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
Cell Culture:
-
HEK293 cells stably expressing the human P2Y14 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay:
-
Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the buffer.
-
Test compounds (analogs of this compound) are added to the wells at various concentrations and incubated for 15-30 minutes.
-
The plate is then placed in a fluorescence plate reader.
-
A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to the wells to stimulate calcium influx.
-
The fluorescence intensity is measured over time to determine the intracellular calcium concentration.
-
The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Experimental Workflow for In Vitro Antagonist Screening
Caption: Workflow for screening P2Y14 receptor antagonists.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1][2][3] Activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade plays a role in various physiological processes, including immune responses and inflammation.
Caption: P2Y14 receptor signaling pathway and antagonist action.
References
UF-17 HCl vs other novel synthetic opioids in vitro
An In Vitro Pharmacological Comparison of Novel Synthetic Opioids
A comparative analysis of the in vitro pharmacology of selected novel synthetic opioids (NSOs) is presented below. It is important to note that a comprehensive search of the scientific literature did not yield specific in vitro pharmacological data for a compound designated as "UF-17 HCl." Therefore, this guide provides a comparative overview of other prominent NSOs for which experimental data is available, namely Fentanyl, Isotonitazene, and Brorphine.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the in vitro performance of these compounds at the mu-opioid receptor (MOR), the primary target for opioid drugs. The data herein is compiled from various in vitro studies and is presented to facilitate an objective comparison.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological parameters for Fentanyl, Isotonitazene, and Brorphine at the human mu-opioid receptor (hMOR). These parameters are crucial for understanding the potency and efficacy of these compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of DAMGO) |
| Fentanyl | ~1.35[1] | ~0.15[1] | >100% (in some assays)[2] |
| Isotonitazene | Not consistently reported, but high affinity | Potent, often more so than fentanyl | High efficacy agonist[3][4] |
| Brorphine | High affinity | Potent agonist | High efficacy agonist[3][5] |
| Morphine (Reference) | ~1.17[1] | ~2.4[1] | Partial agonist[6] |
Note: The exact values for Ki, EC50, and efficacy can vary between studies due to different experimental conditions, cell lines, and assay types. The data presented here are representative values from the cited literature. Nitazene analogs, such as isotonitazene, are noted to be more potent than fentanyl in some in vitro assays.[2][7] N-desethyl isotonitazene, a metabolite of isotonitazene, has been reported to be approximately 20 times more potent than fentanyl in vitro.[8]
Experimental Protocols
The data presented in this guide are typically derived from the following key in vitro experiments:
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., Fentanyl) to displace a radiolabeled ligand (e.g., [3H]DAMGO) from the mu-opioid receptor.
-
Methodology:
-
Cell membranes expressing the human mu-opioid receptor (hMOR) are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]DAMGO).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9][10]
-
Functional Assays (e.g., [35S]GTPγS Binding Assay or cAMP Inhibition Assay)
These assays measure the functional potency (EC50) and efficacy (Emax) of a compound in activating the receptor and initiating a cellular response.
-
Objective: To quantify the ability of a compound to activate G-protein signaling downstream of the mu-opioid receptor.
-
Methodology ([35S]GTPγS Binding Assay):
-
Cell membranes expressing hMOR are incubated with the test compound at various concentrations.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [35S]GTPγS allows for the quantification of this activation.
-
The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after separation of bound and free radioligand.
-
The concentration-response curve is plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist, often relative to a standard full agonist like DAMGO).[6]
-
-
Methodology (cAMP Inhibition Assay):
-
Whole cells expressing hMOR are pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.
-
The cells are then incubated with increasing concentrations of the test opioid.
-
Activation of the MOR by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
The intracellular cAMP concentration is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The EC50 and Emax for the inhibition of cAMP production are then determined.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and a typical experimental workflow for the in vitro comparison of novel synthetic opioids.
Caption: Mu-opioid receptor signaling pathways.
Caption: Experimental workflow for in vitro opioid comparison.
References
- 1. Novel Synthetic Opioids: The Pathologist’s Point of View [mdpi.com]
- 2. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rise and Fall of Isotonitazene and Brorphine: Two Recent Stars in the Synthetic Opioid Firmament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 6. In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New potent synthetic opioid— N-Desethyl Isotonitazene —proliferating among recreational drug supply in USA. - Drugs and Alcohol [drugsandalcohol.ie]
- 9. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
Comparative Analysis of Fentanyl Analogs and the Elusive UF-17 HCl: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the pharmacological properties of several key fentanyl analogs. Due to a lack of publicly available data, a direct comparison with UF-17 HCl is not possible at this time. However, this document serves as a crucial resource for researchers, scientists, and drug development professionals by providing a framework for understanding the structure-activity relationships of potent synthetic opioids and detailing the experimental protocols necessary for their evaluation.
Fentanyl and its analogs are potent synthetic opioids that primarily act as agonists at the µ-opioid receptor (MOR).[1] Their high affinity and efficacy at the MOR are responsible for their profound analgesic effects, but also their significant potential for abuse and life-threatening respiratory depression.[1] Understanding the nuanced pharmacological differences between these analogs is critical for the development of safer analgesics and effective overdose countermeasures.
While fentanyl has been in clinical use for decades, the continuous emergence of novel, structurally related compounds, often referred to as fentanyl analogs, presents a significant challenge to public health and safety.[2] These analogs often possess varied potencies and metabolic profiles, making their pharmacological characterization a priority for the scientific community.
One such compound that has emerged is this compound. However, information regarding its pharmacological activity, particularly its interaction with opioid receptors, is not available in peer-reviewed literature. According to analyses by the Center for Forensic Science Research & Education, there is no published data on the receptor binding profiles or biological activities of UF-17 and its related compound, Furanyl UF-17.[3]
This guide will proceed by presenting a comparative analysis of well-characterized fentanyl analogs, for which experimental data is available. This will be followed by detailed experimental protocols that are essential for the pharmacological evaluation of these and other novel synthetic opioids.
Comparative Pharmacological Data of Fentanyl Analogs
The following table summarizes the in vitro pharmacological data for a selection of fentanyl analogs at the µ-opioid receptor. This data is crucial for understanding their relative potencies and efficacies.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) |
| Fentanyl | 1.23 | 32 | Data Not Available |
| Carfentanil | 0.19 | Data Not Available | Data Not Available |
| Sufentanil | Data Not Available | Data Not Available | Data Not Available |
| Alfentanil | Data Not Available | Data Not Available | Data Not Available |
| Remifentanil | 0.60 | Data Not Available | Data Not Available |
| Acetylfentanyl | 64 | Data Not Available | Data Not Available |
| Furanylfentanyl | Data Not Available | 390 | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The table highlights the current gap in publicly available data for this compound and for certain parameters of other fentanyl analogs.
Experimental Protocols
A thorough understanding of the methodologies used to generate pharmacological data is essential for the interpretation and replication of research findings. Below are detailed protocols for key in vitro assays used to characterize opioid receptor ligands.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor).
-
Test compound (e.g., fentanyl analog).
-
Nonspecific binding control (e.g., naloxone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and a specific concentration of the test compound or vehicle.
-
To determine nonspecific binding, a separate set of tubes is prepared containing the cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., naloxone).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
[³⁵S]GTPγS Functional Assay for G-Protein Activation
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest and associated G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., fentanyl analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and a specific concentration of the test compound or vehicle.
-
Incubate the tubes at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling. The PathHunter® assay is a common commercially available platform for this purpose.
Materials:
-
Cells co-expressing the opioid receptor fused to a fragment of β-galactosidase (ProLink™ tag) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.
-
Test compound (e.g., fentanyl analog).
-
Cell culture medium.
-
PathHunter® detection reagents.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a multi-well plate and incubate to allow for cell attachment.
-
Prepare a series of dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C.
-
Add the PathHunter® detection reagents to the wells.
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
-
Measure the chemiluminescent signal using a luminometer.
-
The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.
Visualizing Molecular Mechanisms and Experimental Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and the workflows of the described experimental protocols.
Caption: Opioid Receptor G-Protein Signaling Pathway.
References
Establishing the Limit of Detection for UF-17 HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) for UF-17 HCl, a synthetic opioid analytical reference standard. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for researchers aiming to quantify trace levels of this compound. The guide also benchmarks the performance of this compound analysis against a well-established synthetic opioid, Fentanyl, using two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Detection Limits
The Limit of Detection is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. For potent synthetic opioids like this compound, achieving a low LOD is paramount for forensic analysis, clinical toxicology, and pharmaceutical quality control.
The following table summarizes hypothetical, yet realistic, Limit of Detection values for this compound and Fentanyl. These values are based on typical performance characteristics of the analytical methods described.
| Compound | Analytical Method | Limit of Detection (LOD) |
| This compound | LC-MS/MS | 0.1 ng/mL |
| GC-MS | 1.0 ng/mL | |
| Fentanyl | LC-MS/MS | 0.05 ng/mL[1][2] |
| GC-MS | 0.5 ng/mL[3][4] |
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[5][6][7] The most common and recommended method for determining the LOD is based on the standard deviation of the response and the slope of the calibration curve.
Protocol 1: Determination of LOD for this compound using LC-MS/MS
This protocol describes the determination of the Limit of Detection for this compound in a relevant matrix (e.g., human plasma or urine) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
This compound certified reference material.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).
-
Blank biological matrix (human plasma or urine).
-
Solid-phase extraction (SPE) cartridges for sample preparation.
2. Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions.
-
Spike the blank biological matrix with the working standards to create a series of calibration standards with concentrations in the expected range of the LOD (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL).
-
Prepare at least six independent blank samples (matrix with no analyte).
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the spiked matrix samples and blank samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte using an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of this compound from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of this compound in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and LOD Calculation:
-
Analyze the blank samples to determine the standard deviation of the background noise (σ).
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the slope (S) of the calibration curve from the linear regression analysis.
-
Calculate the LOD using the following formula: LOD = 3.3 * (σ / S)
Protocol 2: Comparative Analysis using GC-MS
For a comparative perspective, the LOD of this compound can also be determined using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic opioids are amenable to GC-MS analysis, often requiring derivatization to improve their volatility and thermal stability.[8]
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer.
-
This compound certified reference material.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
GC-grade solvents.
2. Sample Preparation and Derivatization:
-
Sample preparation would typically involve liquid-liquid extraction or solid-phase extraction, similar to the LC-MS/MS protocol.
-
Following extraction and evaporation, the dried residue is reconstituted in a suitable solvent and the derivatizing agent is added.
-
The mixture is heated to facilitate the derivatization reaction.
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Optimize the GC temperature program to achieve good chromatographic separation.
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
4. LOD Calculation:
-
The LOD is calculated using the same principle as in the LC-MS/MS method, based on the standard deviation of the blank and the slope of the calibration curve.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for LOD determination and the logical framework for the comparative analysis.
Caption: Workflow for LOD determination using the calibration curve method.
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 8. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Certification and Traceability of Chemical Reference Standards: A Case Study Using 'UF-17 HCl'
Disclaimer: As of October 2025, "UF-17 HCl" is not a publicly cataloged or widely recognized chemical reference standard. Therefore, this guide uses "this compound" as a hypothetical substance to illustrate the critical principles of evaluating and comparing reference standards for research, development, and quality control applications. The data and alternative standards presented are for illustrative purposes only.
This guide provides researchers, scientists, and drug development professionals with a framework for objectively comparing chemical reference standards. The focus is on the essential pillars of quality: certification, traceability, and the underlying experimental data that substantiates a standard's fitness for purpose.
The Foundation: Understanding Reference Material Certification
In analytical testing, the reliability of your results is fundamentally linked to the quality of your reference materials.[1] Certified Reference Materials (CRMs) are considered the gold standard because they are produced by accredited bodies adhering to stringent metrological and quality management principles.[1][2]
The key international standard for the competence of reference material producers is ISO 17034 .[3][4][5] This accreditation ensures that the producer has robust procedures for material characterization, production, value assignment, and stability and homogeneity assessments.[3][6] A reference material accompanied by a certificate stating it was produced under an ISO 17034 accredited system provides a high level of confidence in its certified property values, associated uncertainty, and metrological traceability.[7][8]
Metrological traceability is another critical concept. It is the unbroken chain of calibrations that links a measurement result to a recognized national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST) in the United States.[9][10][11] This traceability ensures that measurements are accurate and comparable across different laboratories and over time.[12][13]
Comparative Analysis: this compound vs. Alternatives
To illustrate the comparison process, we will evaluate our hypothetical this compound against two representative alternatives:
-
Alternative A (CRM): A Certified Reference Material from an ISO 17034 accredited producer.
-
Alternative B (RM): A Reference Material from a non-accredited supplier, which may be suitable for less critical applications.
The following table summarizes the key quantitative data typically found on a Certificate of Analysis for these materials.
Table 1: Quantitative Comparison of Reference Standards
| Parameter | Hypothetical this compound | Alternative A (CRM) | Alternative B (RM) |
| Certified Purity (Assay) | 99.8% ± 0.2% (k=2) | 99.92% ± 0.08% (k=2) | 99.5% (No uncertainty stated) |
| Purity Assessment Method(s) | HPLC-UV (Area %), qNMR | Mass Balance (HPLC, TGA, KF, ROI, Residual Solvents) | HPLC-UV (Area %) |
| Water Content (Karl Fischer) | 0.15% | 0.05% | Not Determined |
| Residual Solvents (GC-HS) | <0.05% (Acetone) | <0.01% (Methanol) | Not Determined |
| Producer Accreditation | ISO 9001 | ISO 17034, ISO/IEC 17025 | None |
| Traceability Statement | Traceable to in-house primary standard. | Stated metrological traceability to the SI unit for mass. | Traceability not stated. |
-
k=2 : Represents a coverage factor that provides a level of confidence of approximately 95%.
-
HPLC-UV : High-Performance Liquid Chromatography with Ultraviolet Detection.
-
qNMR : Quantitative Nuclear Magnetic Resonance.
-
TGA : Thermogravimetric Analysis.
-
KF : Karl Fischer Titration.
-
ROI : Residue on Ignition.
-
GC-HS : Gas Chromatography - Headspace.
From this comparison, Alternative A (CRM) demonstrates the highest level of quality assurance due to its production under ISO 17034, a comprehensive characterization using a mass balance approach, a low uncertainty value, and a clear statement of metrological traceability.[2] Our hypothetical This compound represents a mid-tier standard, suitable for many applications, but lacking the full certification and traceability of a CRM. Alternative B (RM) provides the least assurance and would be best suited for preliminary research or applications where a high degree of quantitative accuracy is not required.
Experimental Protocols
A detailed and transparent experimental protocol is essential for evaluating the validity of a reference standard's certified value. Below is a representative protocol for determining purity by HPLC, a common technique for this purpose.[14][15]
Protocol: Purity Determination of a Reference Standard by HPLC-UV
-
Objective: To determine the purity of the reference standard by calculating the main peak's area percentage relative to all other peaks in the chromatogram.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
Analysis: Inject the prepared sample solution in triplicate.
-
-
Data Analysis & Calculation:
-
Integrate all peaks in the chromatogram from the void volume to the end of the run, disregarding any peaks originating from the blank.
-
Calculate the area percentage purity using the following formula:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
The final purity is reported as the average of the triplicate injections. System suitability tests (e.g., peak symmetry, resolution, and repeatability) must meet predefined criteria.
-
Visualizing Certification and Workflow
Diagrams can effectively clarify complex relationships and processes. The following visualizations, created using the DOT language, illustrate the traceability chain and a typical workflow for reference material production.
Caption: Metrological traceability chain for a reference standard.
Caption: Experimental workflow for reference material certification.
References
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 5. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Nist-traceable-standards | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Demonstrating the comparability of certified reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Novel Acidic Compounds: A Protocol for UF-17 HCl
Disclaimer: A specific Safety Data Sheet (SDS) for "UF-17 HCl" could not be located. The following guidelines are based on established best practices for handling potentially hazardous acidic compounds and their hydrochloride salts in a research and development environment. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the compound before commencing any work.
The introduction of any new chemical entity into a laboratory setting necessitates a rigorous safety assessment and the implementation of meticulous handling protocols. For a substance identified as this compound, which implies an acidic nature due to the hydrochloride salt, a comprehensive approach to personal protection, operational procedure, and waste disposal is paramount. This document serves as a procedural guide for researchers, scientists, and drug development professionals to ensure the safe and effective management of such compounds.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. For a compound like this compound, which is presumed to be a corrosive and potentially toxic substance, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this and similar chemical entities.
| Body Part | Required PPE | Specifications and Usage Notes |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling acids. Double-gloving is advised, especially when working with concentrated solutions. Check for any signs of degradation before and during use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. Ensure it is buttoned completely. |
| Respiratory | Fume Hood | All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: From Receipt to Experimentation
A structured operational plan is critical to minimize exposure and prevent accidental releases. The following step-by-step guidance outlines the key stages of handling a new chemical compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and appropriate hazard symbols.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a secondary container to contain any potential leaks.
-
Ensure it is stored away from incompatible materials, such as bases and oxidizing agents.
3. Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be conducted within a chemical fume hood.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound.
-
When dissolving, always add the acid (or acidic compound) to the solvent slowly. Never add solvent to the acid.
-
Prepare only the amount of solution needed for the immediate experiment to minimize waste.
4. Experimental Use:
-
Clearly label all vessels containing this compound.
-
Keep containers sealed when not in use.
-
Have a spill kit readily accessible in the immediate work area.
Disposal Plan: Responsible Waste Management
The disposal of chemical waste must adhere to institutional, local, and federal regulations. A generic disposal plan for an acidic compound like this compound is as follows:
1. Waste Segregation:
-
All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
2. Neutralization (if permissible):
-
Depending on institutional guidelines, dilute acidic waste may be neutralized before disposal.
-
Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste while stirring in a fume hood.
-
Monitor the pH until it is within the acceptable range for disposal (typically between 6 and 8).
3. Container Management:
-
Keep the hazardous waste container sealed when not in use.
-
Do not overfill the container.
-
Arrange for pickup by the institution's EHS department in a timely manner.
Workflow for Handling Novel Chemical Compounds
The following diagram illustrates the logical progression of steps for safely managing a new chemical entity within a laboratory setting.
Caption: A generalized workflow for the safe handling and disposal of a new chemical compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
